Levalbuterol Hydrochloride
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1999 and is indicated for asthma.
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-90-8 | |
| Record name | Levalbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levalbuterol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levalbuterol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVALBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levalbuterol Hydrochloride: A Technical Guide on its Mechanism of Action on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levalbuterol (B1212921), the (R)-enantiomer of the racemic mixture albuterol, is a short-acting beta-2 adrenergic receptor (β2-AR) agonist used clinically for the treatment and prevention of bronchospasm in patients with reversible obstructive airway disease, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is rooted in its specific interaction with β2-adrenergic receptors located on the surface of airway smooth muscle cells.[4][5] Unlike racemic albuterol, which contains an equal mixture of the pharmacologically active (R)-enantiomer and the largely inactive or potentially detrimental (S)-enantiomer, levalbuterol's formulation as a single isomer is designed to optimize the therapeutic effect and potentially reduce certain side effects.[5][6][7] This document provides an in-depth technical overview of the molecular and cellular mechanisms by which levalbuterol hydrochloride exerts its bronchodilatory effects.
Core Mechanism of Action: The β2-Adrenergic Signaling Cascade
The primary action of levalbuterol is the relaxation of bronchial smooth muscle, which is initiated by its selective binding to β2-adrenergic receptors.[1][3] This binding event triggers a well-defined intracellular signaling cascade, culminating in bronchodilation.
2.1 Receptor Binding and G-Protein Activation Levalbuterol selectively binds to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) embedded in the plasma membrane of bronchial smooth muscle cells.[8] The (R)-enantiomer (levalbuterol) possesses approximately 100 times greater binding affinity for the β2-receptor than the (S)-enantiomer.[9][10] This interaction induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric stimulatory G-protein, Gs.[2][11] The activated Gs-protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase (AC).[12][13]
2.2 cAMP Synthesis and Protein Kinase A (PKA) Activation Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger 3',5'-cyclic adenosine monophosphate (cAMP).[3][12] The resulting increase in intracellular cAMP concentration is a critical step in the signaling pathway.[2] Elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[2][14] PKA is a holoenzyme that, upon binding of four cAMP molecules, releases its active catalytic subunits.[15]
2.3 Downstream Phosphorylation and Smooth Muscle Relaxation The activated PKA catalytic subunits phosphorylate multiple intracellular target proteins, which collectively lead to smooth muscle relaxation.[3][13] Key effects include:
-
Inhibition of Myosin Light-Chain Kinase (MLCK): PKA-mediated phosphorylation inhibits MLCK, an enzyme necessary for the phosphorylation of myosin and subsequent muscle contraction.[3]
-
Reduced Intracellular Calcium (Ca2+): PKA activation leads to a decrease in intracellular ionic calcium concentrations, further contributing to muscle relaxation.[2][15]
-
Modulation of Ion Channels: PKA can phosphorylate and open calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane and relaxation.[13]
This cascade effectively uncouples the contractile apparatus of the smooth muscle cell, resulting in the relaxation of the airways and bronchodilation.[2][4]
Stereoselectivity: The Advantage of a Single Enantiomer
Racemic albuterol is a 50:50 mixture of (R)-albuterol (levalbuterol) and (S)-albuterol.[16] While the bronchodilatory effects are attributed almost exclusively to the (R)-enantiomer, the (S)-enantiomer is not inert.[5][9] Some studies suggest that (S)-albuterol may have pro-inflammatory properties or may even promote bronchoconstriction, potentially counteracting the therapeutic effects of the (R)-enantiomer.[17][18] Furthermore, (S)-albuterol is cleared from the body more slowly than levalbuterol.[9] By using only the active (R)-enantiomer, levalbuterol provides the desired therapeutic action without the presence of the (S)-isomer.[1][7]
Quantitative Data Summary
The targeted action and stereospecificity of levalbuterol are reflected in both receptor binding and clinical efficacy data.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Relative Binding Affinity | Reference(s) |
|---|---|---|---|
| Levalbuterol ((R)-Albuterol) | β2-Adrenergic Receptor | ~100-fold higher than (S)-Albuterol | [9][10] |
| (S)-Albuterol | β2-Adrenergic Receptor | Markedly less affinity than (R)-Albuterol |[10][16] |
Table 2: Clinical Efficacy in Patients with Asthma (Aged ≥12 years) Data from a 28-day, randomized, double-blind, parallel-group trial.
| Treatment Group (nebulized, 3x daily) | Peak Change in FEV₁ (Liters) - First Dose | Peak Change in FEV₁ (Liters) - Week 4 | Reference(s) |
|---|---|---|---|
| Levalbuterol 1.25 mg | - | Greatest improvement overall | [19] |
| Levalbuterol 0.63 mg | Similar to Racemic Albuterol 2.5 mg | Similar to Racemic Albuterol 2.5 mg | [19] |
| Racemic Albuterol 2.5 mg | 0.82 L (combined racemic groups) | 0.74 L (combined racemic groups) | [19] |
| Combined Levalbuterol Groups | 0.92 L | 0.84 L | [19] |
FEV₁: Forced Expiratory Volume in one second.
Key Experimental Protocols
The characterization of levalbuterol's mechanism of action relies on established pharmacological assays.
5.1 Protocol: β2-Adrenergic Receptor Binding Assay
This protocol determines the affinity of levalbuterol for the β2-AR using a competitive radioligand binding assay.
-
Objective: To quantify the binding affinity (Ki) of levalbuterol by measuring its ability to displace a known high-affinity radioligand from the β2-AR.
-
Materials:
-
Cell membranes prepared from tissue or cells expressing β2-AR (e.g., human airway smooth muscle cells, CHO cells transfected with human β2-AR).
-
Radioligand: A non-selective antagonist with high affinity, such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP) or [³H]-Dihydroalprenolol.[20][21]
-
Competitor: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂).
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter or gamma counter.
-
-
Methodology:
-
Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of radioligand and varying concentrations of levalbuterol. A parallel set of tubes containing a high concentration of a non-labeled antagonist is used to determine non-specific binding.
-
Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of levalbuterol. The IC₅₀ (concentration of levalbuterol that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
5.2 Protocol: Intracellular cAMP Quantification Assay
This protocol measures the functional consequence of β2-AR activation by quantifying the production of intracellular cAMP.
-
Objective: To measure the dose-dependent increase in intracellular cAMP in response to levalbuterol stimulation.
-
Materials:
-
Whole cells cultured in plates (e.g., Human Airway Smooth Muscle cells).
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but common).
-
Cell lysis buffer.
-
Commercial cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).[22][23] These kits typically include a cAMP standard, a labeled cAMP tracer, and a specific anti-cAMP antibody.
-
Plate reader capable of detecting the appropriate signal (colorimetric, fluorescent, or luminescent).
-
-
Methodology:
-
Cell Culture: Plate cells (e.g., HASM) in a multi-well plate and grow to desired confluency.
-
Pre-treatment: Cells are often pre-incubated with a PDE inhibitor to allow for the accumulation of cAMP upon stimulation.
-
Stimulation: Treat cells with varying concentrations of levalbuterol for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lysis: Terminate the stimulation and lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
Detection (Example using competitive immunoassay principle):
-
Transfer cell lysates to an antibody-coated plate.
-
Add a fixed amount of labeled cAMP (e.g., HRP-conjugated or fluorescent).
-
The cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody. The amount of labeled cAMP that binds is inversely proportional to the amount of cAMP in the lysate.[22][24]
-
-
Quantification: After washing away unbound reagents, a substrate is added to generate a signal. The signal is read using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the cell lysates is interpolated from this curve. Data are typically plotted as cAMP concentration versus log concentration of levalbuterol to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
Conclusion
The mechanism of action of this compound on bronchial smooth muscle is a well-characterized process initiated by the stereoselective binding of this (R)-enantiomer to the β2-adrenergic receptor. This high-affinity interaction activates the canonical Gs-protein/adenylyl cyclase/cAMP signaling pathway, leading to the PKA-mediated phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and potent bronchodilation. The use of a single, active isomer avoids potential confounding effects from the (S)-enantiomer present in racemic albuterol, providing a targeted therapeutic approach for the management of obstructive airway diseases.
References
- 1. Articles [globalrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Levalbuterol? [synapse.patsnap.com]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. oppc.com [oppc.com]
- 6. researchgate.net [researchgate.net]
- 7. Levalbuterol: pharmacologic properties and use in the treatment of pediatric and adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Albuterol vs Levalbuterol [pontevitarx.com]
- 10. buzzrx.com [buzzrx.com]
- 11. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. quora.com [quora.com]
- 15. Cyclic AMP in dendritic cells: A novel potential target for disease‐modifying agents in asthma and other allergic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved bronchodilation with levalbuterol compared with racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. moleculardevices.com [moleculardevices.com]
- 24. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Beta-2 Adrenergic Receptor Binding Affinity of Levalbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Levalbuterol hydrochloride for the beta-2 adrenergic receptor (β2-AR). Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically for the treatment of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are mediated through its specific interaction with the β2-AR in the smooth muscle of the airways.
Core Concept: Enantioselective Binding and Pharmacological Activity
Albuterol is a chiral molecule and exists as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. The bronchodilatory effects of racemic albuterol are attributed almost exclusively to the (R)-enantiomer.[1][2][3] This is due to the significant difference in binding affinity of the two enantiomers for the β2-adrenergic receptor. Levalbuterol ((R)-albuterol) exhibits a substantially higher affinity for the β2-AR compared to (S)-albuterol.[2]
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of the albuterol enantiomers for the human beta-2 adrenergic receptor.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| (R)-Albuterol (Levalbuterol) | Human β2-Adrenergic | [125I]iodocyanopindolol | 105 ± 18 | (Penn et al., 1996) |
| (S)-Albuterol | Human β2-Adrenergic | [125I]iodocyanopindolol | 10,200 ± 1,500 | (Penn et al., 1996) |
Data from Penn, R. B., Frielle, T., McCullough, J. R., Aberg, G., & Benovic, J. L. (1996). Comparison of R-, S-, and RS-albuterol interaction with human beta 1- and beta 2-adrenergic receptors. Clinical Reviews in Allergy & Immunology, 14(1), 37-45.
As the data indicates, (R)-albuterol has an approximately 100-fold higher affinity for the β2-adrenergic receptor than (S)-albuterol.
Beta-2 Adrenergic Receptor Signaling Pathway
The binding of Levalbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This pathway ultimately leads to smooth muscle relaxation and bronchodilation.
Experimental Protocols
The determination of binding affinity (Ki) values for Levalbuterol and its enantiomer at the β2-adrenergic receptor typically involves radioligand binding assays. Below are detailed methodologies for these key experiments.
Membrane Preparation from Cells Expressing Human β2-Adrenergic Receptors
A crucial first step is the preparation of cell membranes containing a high concentration of the target receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with the human β2-adrenergic receptor gene.
-
Cell lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.
-
Membrane suspension buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.
-
Protease inhibitor cocktail.
-
Dounce homogenizer.
-
High-speed centrifuge.
Protocol:
-
Grow the transfected cells to a high density in appropriate culture media.
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold cell lysis buffer containing protease inhibitors.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in membrane suspension buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay
This assay is used to determine the affinity of an unlabeled ligand (e.g., Levalbuterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Prepared cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]Dihydroalprenolol (DHA) or [125I]Iodocyanopindolol.
-
Unlabeled competitor ligands: Levalbuterol ((R)-albuterol) and (S)-albuterol at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 20-50 µg of protein) to each well.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (Levalbuterol or (S)-albuterol) to the wells.
-
For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor ligand.
-
Plot the specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow of a competition radioligand binding assay.
This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies for understanding the binding affinity of this compound to the beta-2 adrenergic receptor. This information is critical for researchers and professionals involved in the development and characterization of adrenergic drugs.
References
- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Vitro Pharmacodynamics of Levalbuterol: A Technical Guide for Airway Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacodynamics of levalbuterol (B1212921), the (R)-enantiomer of albuterol, within in-vitro airway models. Levalbuterol is a short-acting β2-adrenergic receptor agonist and the therapeutically active component of the racemic albuterol mixture. Understanding its interaction with airway cells on a molecular and functional level is critical for the development of respiratory therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways.
Core Pharmacodynamic Properties
Levalbuterol exerts its therapeutic effects through high-affinity binding to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly expressed on airway smooth muscle and epithelial cells. This interaction initiates a signaling cascade leading to bronchodilation and other anti-inflammatory and anti-proliferative effects. The pharmacologic activity resides almost exclusively in the (R)-enantiomer.[1] In contrast, the (S)-enantiomer has markedly less affinity for the β2-adrenoceptor and may be associated with adverse effects, such as augmenting bronchospasm and promoting inflammation.[2][3]
Data Presentation: Quantitative Parameters
The following tables summarize key pharmacodynamic parameters for albuterol (salbutamol) in various in-vitro models. While specific data for the pure levalbuterol enantiomer is not always reported side-by-side with the racemate, it is established that levalbuterol is the high-affinity, active component.
Table 1: Receptor Binding Affinity and Functional Potency of Albuterol (Salbutamol) in Recombinant Cell Lines
| Parameter | Agonist | Cell Line | Receptor | Value | Citation |
| pKi (Affinity) | Salbutamol | CHO-K1 | Human β2-AR | 6.1 ± 0.2 | [4] |
| pEC50 (cAMP Accumulation) | Salbutamol | CHO-K1 | Human β2-AR | 7.0 ± 0.1 | [4] |
Note: pKi and pEC50 are negative log molar values. A higher value indicates greater affinity or potency.
Table 2: Functional Potency of Albuterol in Airway Smooth Muscle Models
| Parameter | Agonist | Model | Endpoint | Value (EC50 / pD2) | Citation |
| EC50 | Albuterol | Human Airway Smooth Muscle (HASM) Cells | Inhibition of EGF-stimulated proliferation | 110 ± 37 nM | [2][5] |
| EC50 | Albuterol | Human Airway Smooth Muscle (HASM) Cells | PKA Activation | 64 ± 25 nM | [6] |
| pD2 | Salbutamol | Guinea-Pig Isolated Trachea | Relaxation of Histamine-induced contraction | 7.50 ± 0.01 | [7] |
Note: pD2 is the negative log of the EC50 molar concentration. An EC50 of 110 nM is equivalent to a pD2 of approximately 6.96.
Mechanism of Action: Signaling Pathways
Levalbuterol's effects are mediated through distinct signaling cascades upon binding to the β2-adrenergic receptor. The primary pathway leads to bronchodilation, while secondary pathways contribute to anti-inflammatory and anti-proliferative actions.
Primary Bronchodilatory Pathway
The canonical signaling pathway for levalbuterol-induced bronchodilation involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in the phosphorylation of downstream targets that decrease intracellular calcium and inactivate myosin light-chain kinase, causing airway smooth muscle relaxation.[8]
References
- 1. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Levalbuterol Hydrochloride Signaling in Human Airway Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist widely prescribed for the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is primarily attributed to its ability to relax airway smooth muscle. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by Levalbuterol Hydrochloride in human airway cells. We delve into the canonical β2-adrenergic receptor signaling cascade, downstream effects on key cellular processes including cell proliferation and inflammation, and the impact on intracellular calcium dynamics. This document summarizes key quantitative data from published studies, provides detailed experimental methodologies for the investigation of these pathways, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of Levalbuterol's mechanism of action at the cellular level.
Core Signaling Pathway: β2-Adrenergic Receptor Activation and cAMP/PKA Cascade
The primary mechanism of action of Levalbuterol in human airway smooth muscle cells is initiated by its selective binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a well-defined signaling cascade that ultimately leads to bronchodilation.
Upon binding of Levalbuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in the signaling pathway.[1]
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate various downstream target proteins, leading to the relaxation of airway smooth muscle.[1][2]
One of the key substrates of PKA in this context is the myosin light chain kinase (MLCK). Phosphorylation of MLCK by PKA inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, reduces the interaction between actin and myosin filaments, resulting in smooth muscle relaxation and bronchodilation.[1]
Modulation of Cell Proliferation and Inflammatory Pathways
Beyond its immediate bronchodilatory effects, Levalbuterol has been shown to influence other critical cellular processes in human airway cells, including cell proliferation and inflammatory signaling.
Inhibition of Airway Smooth Muscle Cell Proliferation
Levalbuterol has demonstrated an inhibitory effect on the proliferation of human airway smooth muscle cells. This anti-proliferative effect is, in part, mediated through the canonical cAMP/PKA pathway. However, research also points to the involvement of other signaling molecules, including the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and the downregulation of key cell cycle regulators.
One study demonstrated that Levalbuterol inhibits the expression of Retinoblastoma (Rb) protein, a key tumor suppressor and regulator of the cell cycle.[1][2]
Anti-Inflammatory Effects via NF-κB Inhibition
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in orchestrating inflammatory responses in the airways. Levalbuterol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] Studies have indicated that Levalbuterol can decrease the expression of NF-κB protein in human airway smooth muscle cells.[1]
Intracellular Calcium Signaling
While the primary mechanism of Levalbuterol-induced smooth muscle relaxation is cAMP-mediated, there is evidence to suggest an interplay with intracellular calcium ([Ca2+]) signaling. In contrast to Levalbuterol, its enantiomer, (S)-albuterol, has been shown to increase intracellular free calcium in airway smooth muscle cells. While direct quantitative data on Levalbuterol's effect on intracellular calcium is limited, β2-adrenergic agonists, in general, are known to reduce the frequency of acetylcholine-induced [Ca2+]i oscillations in airway smooth muscle cells. This effect is thought to contribute to muscle relaxation.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on Levalbuterol's effects in human airway cells.
Table 1: Effect of Levalbuterol on Human Airway Smooth Muscle Cell Proliferation
| Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 0.001 | 5 |
| 0.01 | 40 |
| 0.1 | 80 |
| 1.0 | 55 |
| 100 | 0 |
| Data from a study investigating the dose-dependent effect of Levalbuterol on human bronchial smooth muscle cell growth.[1] |
Table 2: Effect of Levalbuterol on NF-κB and Rb Protein Expression
| Treatment (1.0 µM) | Change in NF-κB Protein Expression | Change in Rb Protein Expression |
| Levalbuterol | ↓ 50% | ↓ 40% |
| (S)-Albuterol | ↑ 20% | ↑ 62% |
| Comparison of the effects of Levalbuterol and (S)-Albuterol on the expression of key regulatory proteins in human bronchial smooth muscle cells, relative to control.[1] |
Table 3: Attenuation of Levalbuterol-Induced cAMP Release by (S)-Albuterol
| Treatment | cAMP Release |
| Levalbuterol (0.1 µM) | ↑ |
| Levalbuterol (1.0 µM) | ↑↑ |
| (S)-Albuterol | No effect |
| Levalbuterol + (S)-Albuterol | Attenuated by 65% |
| Effect of (S)-Albuterol on Levalbuterol-stimulated cAMP release in human bronchial smooth muscle cells.[1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To quantify the effect of Levalbuterol on the proliferation of human airway smooth muscle cells.
Materials:
-
Human bronchial smooth muscle cells (HBSMCs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation counter
Protocol:
-
Seed HBSMCs in 24-well plates and grow to confluence.
-
Serum-starve the cells for 72 hours to synchronize them in the G0 phase of the cell cycle.
-
Treat the cells with varying concentrations of Levalbuterol (or control vehicle) in DMEM with 5% FBS for 24 hours.
-
During the last 4 hours of treatment, add 1 µCi/mL of [³H]-thymidine to each well.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold 5% TCA and incubate for 30 minutes at 4°C.
-
Wash the cells twice with PBS.
-
Solubilize the cells in 0.5 M NaOH.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the control (cells treated with vehicle only).
cAMP Release Assay
Objective: To measure the effect of Levalbuterol on intracellular cAMP accumulation in human airway smooth muscle cells.
Materials:
-
Human bronchial smooth muscle cells (HBSMCs)
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP enzyme immunoassay (EIA) kit
Protocol:
-
Culture HBSMCs in 6-well plates to confluence.
-
Wash the cells twice with Krebs-Ringer bicarbonate buffer.
-
Pre-incubate the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes at 37°C.
-
Add varying concentrations of Levalbuterol (or control vehicle) and incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding ice-cold ethanol (B145695) and scraping the cells.
-
Centrifuge the cell lysates to pellet the debris.
-
Evaporate the supernatant to dryness.
-
Reconstitute the samples in the assay buffer provided with the cAMP EIA kit.
-
Quantify the cAMP concentration according to the manufacturer's instructions for the EIA kit.
-
Normalize the cAMP levels to the total protein concentration of the cell lysates.
Western Blotting for NF-κB and Rb Protein Expression
Objective: To determine the effect of Levalbuterol on the expression levels of NF-κB and Rb proteins.
Materials:
-
Human bronchial smooth muscle cells (HBSMCs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-Rb)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HBSMCs with Levalbuterol (or control vehicle) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB p65 and Rb overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound exerts its therapeutic effects in human airway cells through a multifaceted signaling network. The core mechanism involves the activation of the β2-adrenergic receptor, leading to the canonical cAMP/PKA signaling cascade and subsequent smooth muscle relaxation. Furthermore, Levalbuterol demonstrates clinically relevant anti-proliferative and anti-inflammatory properties by modulating the PI3K, NF-κB, and Rb pathways. A comprehensive understanding of these intricate signaling pathways is paramount for the development of novel and more targeted respiratory therapeutics. Further research is warranted to fully elucidate the quantitative aspects of Levalbuterol's impact on PKA activity and intracellular calcium dynamics in human airway cells.
References
Metabolism and degradation products of Levalbuterol in biological systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levalbuterol (B1212921), the (R)-enantiomer of the racemic drug albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in patients with reversible obstructive airway disease. A thorough understanding of its metabolic fate and degradation profile is critical for drug development, clinical pharmacology, and safety assessment. This technical guide provides a comprehensive overview of the metabolism and degradation products of levalbuterol in biological systems. It includes quantitative data on its metabolites, detailed experimental protocols for their characterization, and visual representations of the key metabolic pathways and experimental workflows.
Introduction
Levalbuterol exerts its therapeutic effect through selective binding to β2-adrenergic receptors in the lungs, leading to bronchodilation.[1] As the pharmacologically active isomer, its metabolic pathway is of significant interest.[2] The primary route of metabolism for levalbuterol is sulfation, a phase II conjugation reaction.[3] This process is stereoselective, with the (R)-enantiomer being metabolized more rapidly than the (S)-enantiomer.[2] This guide delves into the specifics of this and other metabolic transformations, as well as the chemical degradation products of levalbuterol.
Quantitative Analysis of Levalbuterol and its Metabolites
The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of levalbuterol in humans.
Table 1: Pharmacokinetic Parameters of Levalbuterol in Adults and Adolescents (≥12 years) [4]
| Parameter | 90 mcg Levalbuterol HFA | 180 mcg Racemic Albuterol HFA |
| Cmax (pg/mL) | ~199 | ~238 |
| AUC0-6 (pg·h/mL) | ~695 | ~798 |
Cmax: Maximum plasma concentration; AUC0-6: Area under the plasma concentration-time curve from 0 to 6 hours.
Table 2: Pharmacokinetic Parameters of Levalbuterol in Children (4-11 years) [4]
| Parameter | 90 mcg Levalbuterol HFA | 180 mcg Racemic Albuterol HFA |
| Cmax (pg/mL) | ~163 | ~238 |
| AUC0-6 (pg·h/mL) | ~579 | ~828 |
Table 3: Urinary Excretion of Levalbuterol
| Parameter | Finding | Reference |
| Primary Route of Elimination | Renal excretion (80% to 100% of the dose) | [5] |
| Unchanged (R)-albuterol in Urine | 25% to 46% of the (R)-albuterol fraction of a dose following intravenous administration of racemic albuterol | [6] |
| Fecal Excretion | <20% of the drug | [5] |
Metabolic Pathways of Levalbuterol
The biotransformation of levalbuterol is primarily governed by sulfation. However, other minor pathways, including oxidation and dehydration, have been identified, particularly in in vitro systems.
Major Pathway: Sulfation
The principal metabolic fate of levalbuterol is conjugation to an inactive sulfate (B86663) metabolite.[2] This reaction is catalyzed by the cytosolic enzyme sulfotransferase, with SULT1A3 being the primary isoform responsible.[3][7] The sulfation occurs at the phenolic hydroxyl group of levalbuterol.
Minor Pathways
In vitro studies using rat liver microsomes have suggested the formation of other metabolites through different pathways.[8]
-
Deamination: This pathway would involve the removal of the amine group from the side chain, leading to the formation of an aldehyde intermediate, which could be further oxidized. A metabolite with a molecular ion at m/z 167 has been proposed to result from deamination.[8]
-
Dehydration: The loss of a water molecule from the side chain can also occur, resulting in a different degradation product. A metabolite with a molecular ion at m/z 221 has been suggested to be a product of dehydration.[8]
Degradation Products
In addition to metabolic products, levalbuterol can undergo chemical degradation, forming related substances and impurities. These are typically monitored during pharmaceutical manufacturing and stability testing. Advanced analytical techniques such as stability-indicating LC-MS/MS methods are employed to detect and quantify these degradation products.[9][10]
Experimental Protocols
The following sections detail the methodologies used to study the metabolism of levalbuterol.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of a compound like levalbuterol using human liver microsomes.
Objective: To determine the rate of metabolism of levalbuterol and identify its metabolites when incubated with human liver microsomes.
Materials:
-
Levalbuterol standard
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add levalbuterol to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of levalbuterol should be within a relevant range (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile). This will precipitate the proteins and stop enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining levalbuterol and identify and quantify any metabolites formed.
Chiral HPLC-MS/MS for Quantification in Urine
This protocol outlines a method for the simultaneous chiral separation and quantification of levalbuterol and its sulfate metabolite in urine samples.[11][12]
Objective: To quantify the urinary concentrations of (R)- and (S)-salbutamol and their respective 4'-O-sulfate metabolites.
Materials:
-
Urine samples
-
Levalbuterol and (S)-albuterol standards
-
(R)- and (S)-salbutamol-4'-O-sulfate standards (may require biosynthesis)[3]
-
Internal standard (e.g., deuterated salbutamol)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Chiral HPLC column (e.g., teicoplanin-based)
-
Mobile phase (e.g., methanol (B129727) with ammonium (B1175870) formate)
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Add internal standard to the urine samples.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a chiral HPLC column.
-
Use an isocratic or gradient elution with a suitable mobile phase to achieve separation of the enantiomers of both the parent drug and the sulfate metabolite.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the analytes.
-
Optimize the ion source settings and MRM transitions for each analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of each analyte in the urine samples by comparing their peak areas to the calibration curve.
-
Conclusion
The metabolism of levalbuterol is a well-characterized process, dominated by stereoselective sulfation via the SULT1A3 enzyme to form an inactive metabolite. This rapid metabolism and subsequent renal excretion are key determinants of its pharmacokinetic profile. While minor metabolic pathways and chemical degradation products exist, they are generally of less clinical significance. The experimental protocols outlined in this guide provide a framework for the continued investigation of the metabolic fate of levalbuterol and other xenobiotics, which is essential for the development of safe and effective pharmaceuticals.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. sierrajournals.com [sierrajournals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Properties of Levalbuterol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Levalbuterol, the (R)-enantiomer of albuterol, is a potent β2-adrenergic receptor agonist widely recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its established role in relaxing airway smooth muscle, a growing body of in vitro evidence reveals that Levalbuterol possesses distinct anti-inflammatory properties. These effects are primarily mediated through the modulation of glucocorticoid metabolism and the subsequent inhibition of key pro-inflammatory signaling pathways, such as NF-κB. This technical guide provides an in-depth review of the cellular and molecular mechanisms underlying Levalbuterol's anti-inflammatory actions, supported by experimental data, detailed protocols, and pathway visualizations.
Modulation of Endogenous Glucocorticoid Activity in Airway Epithelium
A primary anti-inflammatory mechanism of Levalbuterol involves its ability to potentiate the effects of endogenous glucocorticoids within airway epithelial cells.[3][4] This is achieved by selectively upregulating the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Mechanism of Action: Levalbuterol ((R)-albuterol) treatment has been shown to significantly increase the mRNA expression of 11β-HSD1 in transformed murine club cells (MTCC), a model for airway epithelium.[3][4][5] This enzyme is critical for converting inactive cortisone (B1669442) (11-keto corticosteroid) into its active, anti-inflammatory form, cortisol (11-hydroxy corticosteroid).[3][4] By increasing local cortisol availability, Levalbuterol enhances the anti-inflammatory tone of the airway epithelium. Notably, this effect is specific to the (R)-enantiomer; neither the (S)-enantiomer nor the racemic mixture of albuterol induces 11β-HSD1 expression.[3][4][6]
Experimental Protocol: Measurement of 11β-HSD1 mRNA Expression
-
Cell Line: Transformed murine Club cells (MTCC) were used as an in vitro model for airway epithelial cells.[3]
-
Treatment: Cells were exposed to 10⁻⁶M of (R)-albuterol, (S)-albuterol, or racemic (R+S)-albuterol for 24 hours. A control group received vehicle treatment.[3][6]
-
Assay: Following incubation, total RNA was isolated from the cells. cDNA was synthesized, and the gene expression of 11β-HSD1 (Hsd11b1) and 11β-HSD2 (Hsd11b2) was analyzed by quantitative PCR, with results normalized to a housekeeping gene such as GAPDH.[6]
Data Presentation: Effect of Albuterol Isomers on 11β-HSD Expression
| Treatment (10⁻⁶M, 24h) | Target Gene | Outcome | Reference |
| (R)-albuterol (Levalbuterol) | 11β-HSD1 | Significant Increase in mRNA Expression | [3][4][6] |
| (R)-albuterol (Levalbuterol) | 11β-HSD2 | No significant effect | [3] |
| (S)-albuterol | 11β-HSD1 / 11β-HSD2 | No significant effect | [3][4] |
| Racemic (R+S)-albuterol | 11β-HSD1 / 11β-HSD2 | No significant effect | [3][4] |
Suppression of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Levalbuterol demonstrates a significant inhibitory effect on NF-κB activation in airway epithelial cells, which is a key component of its anti-inflammatory profile.[3][4]
Mechanism of Action: The anti-inflammatory action of Levalbuterol on the NF-κB pathway is directly linked to its effect on 11β-HSD1. The locally generated cortisol activates the glucocorticoid receptor (GR). The activated GR complex then interferes with and suppresses the transcriptional activity of NF-κB, which has been stimulated by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).[3] Studies show that pre-treatment with Levalbuterol, but not its (S)-isomer or the racemic mixture, significantly inhibits LPS- and TNFα-induced NF-κB activity.[3][4] This inhibition is reversed by the presence of an 11β-HSD inhibitor, confirming the mechanism.[4]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: MTCC were stably transfected with a luciferase reporter construct under the transcriptional control of an NF-κB consensus motif (NF-κB/luc).[3][4]
-
Pre-treatment: Cells were incubated for 24 hours with vehicle or 10⁻⁶M (R)-albuterol.[3]
-
Stimulation: Following pre-treatment, cells were stimulated with 100 ng/ml LPS or 10 ng/ml TNFα for 16 hours to induce NF-κB activation.[3]
-
Assay: Cell lysates were prepared, and luciferase activity was measured using a luminometer. Activity levels were normalized to the total protein concentration of the lysate.[3]
Data Presentation: Inhibition of NF-κB Activity by (R)-albuterol
| Stimulus (16h) | Pre-treatment (10⁻⁶M (R)-albuterol, 24h) | Outcome on NF-κB Luciferase Activity | Reference |
| LPS (100 ng/ml) | Yes | Significant Inhibition | [3] |
| TNFα (10 ng/ml) | Yes | Significant Inhibition | [3] |
Attenuation of Pro-inflammatory Cytokine Production
A direct functional consequence of NF-κB inhibition is the reduced production and secretion of pro-inflammatory cytokines and chemokines. Levalbuterol, when combined with cortisone, effectively suppresses the inflammatory cascade at the protein level.
Mechanism of Action: By inhibiting NF-κB-mediated gene transcription, the combined pre-treatment of airway epithelial cells with Levalbuterol and cortisone leads to a significant decrease in the secretion of multiple NF-κB-regulated cytokines upon stimulation with LPS or TNFα.[3] The requirement for both Levalbuterol (to upregulate 11β-HSD1) and cortisone (as the substrate for conversion to cortisol) highlights the synergy in this anti-inflammatory mechanism.[3][4] The resulting reduction in inflammatory mediators can limit the recruitment and activation of immune cells like neutrophils and eosinophils.
Experimental Protocol: Cytokine Production Measurement
-
Cell Line: MTCC were cultured to confluence.[3]
-
Pre-treatment: Cells were left untreated or pre-treated for 24 hours with 10⁻⁶M Levalbuterol, 10⁻⁶M cortisone, or a combination of both. A positive control group was treated with 10⁻⁸M dexamethasone.[3]
-
Stimulation: After 24 hours, cells were stimulated with 100 ng/ml LPS or 10 ng/ml TNFα for an additional 16 hours.[3]
-
Assay: Cell-free conditioned media were collected, and the concentrations of various pro-inflammatory cytokines and chemokines were measured, typically using a multiplex bead-based immunoassay.[3]
Data Presentation: Levalbuterol + Cortisone Effect on Cytokine Production
| Stimulus | Cytokines Measured | Outcome with (R)-albuterol + Cortisone Pre-treatment | Reference |
| LPS | IL-6, GM-CSF, G-CSF, MCP-1, MIP-1α | Significant Decrease | [3] |
| TNFα | IL-6, GM-CSF, KC, MCP-1, MIP-1α, RANTES | Significant Decrease | [3] |
Effects on Other Immune and Structural Cells
Levalbuterol's anti-inflammatory actions extend to other key cells involved in airway inflammation.
-
Airway Smooth Muscle (ASM) Cells: In human bronchial smooth muscle cells, Levalbuterol inhibits cell proliferation.[9][10] This anti-proliferative effect is mediated through the activation of the cAMP/PKA pathway and the inhibition of PI-3 kinase, NF-κB, and retinoblastoma (Rb) protein expression.[9][10]
-
Mast Cells: As a β2-agonist, Levalbuterol can stabilize mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators that cause bronchoconstriction and inflammation.[1][2][11] This is a crucial effect, as the (S)-enantiomer has been shown in vitro to potentially increase the release of histamine and IL-4 from mast cells.[12][13]
-
T-Cells: In activated T-cells, Levalbuterol administration leads to decreased levels of the inflammatory cytokines IL-2, IL-6, and IL-13, along with reduced NF-κB activity.[14]
-
Eosinophils: In vitro studies have shown that Levalbuterol can inhibit the activation of human eosinophils, whereas the (S)-enantiomer may augment their activation.[15]
Conclusion
The in vitro evidence detailed in this guide demonstrates that Levalbuterol possesses significant anti-inflammatory properties that are distinct from and complementary to its bronchodilatory function. The core mechanisms involve a unique, enantiomer-specific induction of 11β-HSD1 in airway epithelial cells, which potentiates local glucocorticoid activity, leading to the potent suppression of the master inflammatory regulator NF-κB and a subsequent reduction in cytokine production. Furthermore, Levalbuterol exerts beneficial anti-inflammatory and anti-proliferative effects on airway smooth muscle cells, mast cells, and T-cells. These findings underscore the therapeutic rationale for using the pure (R)-enantiomer, as the (S)-isomer often lacks these benefits and may exhibit pro-inflammatory characteristics.[3][9][12] This body of in vitro work provides a strong molecular basis for the clinical efficacy of Levalbuterol in managing inflammatory airway diseases.
References
- 1. What is the mechanism of Levalbuterol? [synapse.patsnap.com]
- 2. What is the mechanism of Levosalbutamol sulphate? [synapse.patsnap.com]
- 3. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of levalbuterol-induced 11β-hydroxysteroid dehydrogenase type 1 activity in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]
- 7. Rapid Activation of Nuclear Factor-κB in Airway Epithelium in a Murine Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NF-κB Nucleolar Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. (R)-albuterol decreases immune responses: role of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
The Impact of Levalbuterol on Intracellular Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic agonist that plays a critical role in the management of bronchospasm. Its therapeutic effect is primarily mediated through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanisms by which levalbuterol elevates intracellular cAMP, presents quantitative data on its efficacy, details the experimental protocols for measuring these effects, and visualizes the key signaling pathways and experimental workflows.
Introduction
Levalbuterol is a bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As the pharmacologically active enantiomer of racemic albuterol, levalbuterol selectively binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This interaction initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation. A key second messenger in this pathway is cyclic AMP (cAMP), and the efficacy of levalbuterol is directly linked to its ability to increase intracellular concentrations of this molecule.[2][3] Understanding the precise effects of levalbuterol on cAMP signaling is crucial for the development of novel respiratory therapeutics and for optimizing current treatment strategies.
Levalbuterol's Mechanism of Action: The cAMP Signaling Pathway
Levalbuterol exerts its bronchodilatory effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[4] This activation triggers a well-defined signaling cascade:
-
Receptor Binding and G-Protein Activation: Levalbuterol binds to the beta-2 adrenergic receptor, causing a conformational change in the receptor. This change facilitates the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit releases GDP and binds GTP, leading to its dissociation from the beta-gamma subunits.[4][5]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme.[3]
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[3]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. These events ultimately result in the relaxation of airway smooth muscle cells and bronchodilation.[2]
-
Signal Termination: The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[6]
References
- 1. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Levalbuterol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levalbuterol (B1212921), the (R)-enantiomer of the widely used bronchodilator albuterol, offers a stereochemically pure alternative to the racemic mixture. The therapeutic activity of albuterol resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is considered inactive or may even contribute to adverse effects.[1][2] Understanding the distinct pharmacokinetic profiles of the (R)- and (S)-enantiomers is crucial for optimizing clinical efficacy and safety in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of levalbuterol enantiomers, details the experimental methodologies used in their study, and illustrates the key signaling pathways involved in their pharmacological effects.
Pharmacokinetic Profiles of (R)- and (S)-Albuterol
The pharmacokinetic properties of the albuterol enantiomers differ significantly, primarily due to stereoselective metabolism. This results in different plasma concentrations and durations of action for (R)- and (S)-albuterol, even when administered as a racemic mixture.
Absorption
Following oral inhalation, both enantiomers are rapidly absorbed into the systemic circulation.[3] However, the bioavailability of the enantiomers can differ depending on the route of administration, with oral administration leading to more pronounced differences due to first-pass metabolism.[4]
Distribution
Limited information is available on the specific tissue distribution of the individual enantiomers in humans.
Metabolism
The primary route of metabolism for albuterol is sulfation, catalyzed mainly by the enzyme sulfotransferase 1A3 (SULT1A3).[4] This process is highly stereoselective, with a significantly higher affinity and metabolic rate for (R)-albuterol compared to (S)-albuterol.[5] This results in a slower metabolism and consequently a longer half-life and higher plasma concentrations of the (S)-enantiomer when a racemic mixture is administered.[6]
Excretion
Both enantiomers and their metabolites are primarily excreted in the urine.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for (R)- and (S)-albuterol from various studies. These tables are designed for easy comparison of the enantiomers' behavior in the body.
Table 1: Pharmacokinetic Parameters of (R)-Albuterol in Adults and Adolescents (≥12 years) Following Inhalation [7]
| Treatment (Dose) | Cmax (pg/mL) | AUC0-6 (pg·h/mL) |
| Levalbuterol HFA (90 mcg) | ~199 | ~695 |
| Racemic Albuterol HFA (180 mcg) | ~238 | ~798 |
| Data derived from a population pharmacokinetic model. |
Table 2: Pharmacokinetic Parameters of (R)- and (S)-Albuterol in Children (6-11 years) Following Nebulization [3]
| Treatment (Dose) | Enantiomer | Cmax (ng/mL) | AUC (ng·hr/mL) |
| Levalbuterol HCl (0.63 mg) | (R)-albuterol | 0.52 | 2.55 |
| Racemic Albuterol Sulfate (B86663) (1.25 mg) | (R)-albuterol | Comparable to Levalbuterol 0.63 mg | Comparable to Levalbuterol 0.63 mg |
| Data obtained through population pharmacokinetic analysis. |
Table 3: Mean Pharmacokinetic Parameters in Healthy Adults Following Nebulization [3]
| Treatment (Dose) | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Levalbuterol HCl (1.25 mg) | (R)-albuterol | 1.1 (0.45) | 0.2 (0.17, 0.37) | 3.3 (1.58) | 3.3 (2.48) |
| Racemic Albuterol Sulfate (2.5 mg) | (R)-albuterol | 0.8 (0.41) | 0.2 (0.17, 1.50) | 1.7 (0.99) | 1.5 (0.61) |
| Values are mean (SD), with Tmax presented as median (min, max). |
Experimental Protocols
The accurate quantification of albuterol enantiomers requires specialized analytical techniques capable of chiral separation. Below are detailed methodologies for commonly employed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
A common approach for separating albuterol enantiomers involves chiral HPLC.
-
Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract the enantiomers from biological matrices like plasma or urine.[8]
-
Chiral Stationary Phase: Vancomycin-based (e.g., Chirobiotic V) or amylose-based (e.g., Chiralpak AD) columns are effective for the enantioseparation of albuterol.[9][10]
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for a teicoplanin-based column consists of methanol, acetic acid, and ammonia (B1221849) (e.g., 1000:5:1, v/v/v).[8] For a vancomycin (B549263) column, a mixture of methanol, triethylammonium (B8662869) acetate, and acetic acid (e.g., 99.96:0.02:0.02, v/v/v) has been used.[10]
-
Detection: UV or fluorescence detectors are commonly used for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of albuterol enantiomers and their metabolites.
-
Sample Preparation: Similar to HPLC, SPE is a standard procedure for sample clean-up and concentration.[11]
-
Chromatographic Separation: A chiral column, such as a teicoplanin-based stationary phase, is coupled to the mass spectrometer to separate the enantiomers before detection.[8]
-
Mass Spectrometry: Detection is typically performed using electrospray ionization (ESI) in the positive ion mode, with selected reaction monitoring (SRM) to enhance specificity and sensitivity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of albuterol enantiomers, often requiring derivatization.
-
Sample Preparation and Derivatization: Analytes are extracted from the biological matrix and then derivatized to increase their volatility and improve chromatographic properties.
-
Gas Chromatography: A capillary column, such as a TR-5MS, is used for separation. The temperature program is optimized to resolve the derivatized enantiomers.[12]
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for quantification.
Signaling Pathways
The pharmacological effects of levalbuterol are mediated through specific signaling pathways. The (R)- and (S)-enantiomers interact with these pathways differently, leading to their distinct physiological effects.
(R)-Albuterol: The β2-Adrenergic Agonist Pathway
(R)-albuterol is a potent agonist of the β2-adrenergic receptor, leading to bronchodilation.
References
- 1. Levalbuterol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective sulfation of albuterol in humans. Biosynthesis of the sulfate conjugate by HEP G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Identification and Quantification of 20 β-Receptor Agonists in Feed Using Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Levalbuterol Hydrochloride in Bronchial Hyperresponsiveness Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levalbuterol Hydrochloride, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-established bronchodilatory effects, Levalbuterol exhibits anti-inflammatory properties that are of significant interest in the study of bronchial hyperresponsiveness, a key feature of asthma. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in-vitro cell culture models to investigate its mechanisms of action and therapeutic potential in modulating airway inflammation and smooth muscle function.
Levalbuterol selectively binds to β2-adrenergic receptors on airway smooth muscle and epithelial cells. This interaction initiates a signaling cascade that leads to bronchodilation and the suppression of pro-inflammatory pathways, making it a valuable tool for studying the complex cellular and molecular processes underlying bronchial hyperresponsiveness.
Mechanism of Action
Levalbuterol exerts its effects primarily through the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: Levalbuterol's β2-adrenergic receptor signaling pathway.
Upon binding to the β2-adrenergic receptor, Levalbuterol activates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins. In bronchial smooth muscle cells, this leads to the inhibition of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation. Furthermore, the increase in cAMP has been shown to inhibit the proliferation of human airway smooth muscle cells.
Levalbuterol also demonstrates significant anti-inflammatory effects. Studies have shown that it can inhibit the activation of the pro-inflammatory transcription factor NF-κB in airway epithelial cells. This inhibition leads to a reduction in the production of various pro-inflammatory cytokines, such as IL-6, GM-CSF, and various chemokines.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in-vitro cell culture studies.
Table 1: Effect of Levalbuterol on Airway Smooth Muscle Cell Proliferation
| Cell Type | Mitogen | Levalbuterol Concentration (µM) | Outcome | Reference |
| Human Bronchial Smooth Muscle Cells | 5% FBS | 1 | Inhibition of cell proliferation | |
| Human Bronchial Smooth Muscle Cells | - | 0.1 and 1.0 | No significant effect on cell growth alone |
Table 2: Effect of Levalbuterol on cAMP Release in Airway Smooth Muscle Cells
| Cell Type | Levalbuterol Concentration (µM) | % Attenuation of Levalbuterol-induced cAMP release by (S)-albuterol | Reference |
| Human Bronchial Smooth Muscle Cells | 1 | 65% |
Table 3: Anti-inflammatory Effects of Levalbuterol on Airway Epithelial Cells
| Cell Line | Inflammatory Stimulus | Levalbuterol (R-albuterol) Concentration (M) | Measured Parameter | Outcome | Reference |
| Murine Tracheal Epithelial Cells (MTCC) | LPS (100 ng/mL) | 10⁻⁶ | NF-κB Luciferase Activity | Significant reduction | |
| Murine Tracheal Epithelial Cells (MTCC) | TNF-α (10 ng/mL) | 10⁻⁶ | NF-κB Luciferase Activity | Significant reduction | |
| Murine Tracheal Epithelial Cells (MTCC) | LPS (100 ng/mL) | 10⁻⁶ (with 10⁻⁶M cortisone) | Pro-inflammatory Cytokine Production (IL-6, GM-CSF, KC, MCP-1, MIP-1α, RANTES) | Significant decrease | |
| Murine Tracheal Epithelial Cells (MTCC) | TNF-α (10 ng/mL) | 10⁻⁶ (with 10⁻⁶M cortisone) | Pro-inflammatory Cytokine Production (IL-6, GM-CSF, KC, MCP-1, MIP-1α, RANTES) | Significant decrease | |
| Normal Human Bronchial Epithelial (NHBE) cells | Cytokine Mix (IFN-γ + IL-1β, 10 ng/mL each) | 10⁻⁵ | GM-CSF Protein Release | Significant suppression |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in cell culture models of bronchial hyperresponsiveness.
Caption: General experimental workflow for in-vitro studies.
Protocol 1: Culture of Human Bronchial Epithelial Cells (HBECs)
This protocol is adapted from established methods for primary HBEC culture.
Materials:
-
Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Basal Medium (BEBM) supplemented with a growth factor kit (e.g., SingleQuot kit)
-
Bovine Collagen Type I solution (30 µg/ml in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Tissue culture flasks and multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Plate Coating: Coat tissue culture plates or flasks with bovine collagen type 1 solution. Incubate at 37°C for at least 4 hours or overnight. Before use, aspirate the collagen solution and wash once with sterile PBS.
-
Cell Thawing and Seeding: Rapidly thaw cryopreserved HBECs in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed BEBM. Centrifuge, resuspend the cell pellet in fresh BEBM, and seed the cells onto the collagen-coated plates.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Replace the medium every 2-3 days. Cells should exhibit a "cobblestone" morphology and be passaged when they reach 80-90% confluency.
-
Subculturing: To passage the cells, wash with PBS and detach using a trypsin-EDTA solution. Neutralize the trypsin with medium containing serum or a trypsin inhibitor, centrifuge, and resuspend the cells in fresh medium for further culturing.
Protocol 2: Induction of an Inflammatory Response in HBECs
This protocol describes the use of Lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
Confluent HBECs in multi-well plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL final concentration)
-
Cell culture medium
Procedure:
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Add LPS to the wells to achieve the desired final concentration (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for a further period (e.g., 16 hours) to allow for an inflammatory response.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for subsequent molecular assays.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
HBECs stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stably transfected HBECs into a white, clear-bottom 96-well plate.
-
Treatment: Pre-treat the cells with this compound for 24 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for 16 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer. Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).
Protocol 4: Assessment of Airway Smooth Muscle Cell Proliferation
This protocol uses the ³H-thymidine incorporation assay to measure cell proliferation.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
This compound
-
Mitogen (e.g., 5% Fetal Bovine Serum - FBS)
-
³H-thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HASM cells in multi-well plates until they reach sub-confluency.
-
Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with this compound in the presence of a mitogen (e.g., 5% FBS) and ³H-thymidine for 24 hours.
-
Cell Harvesting: Wash the cells with ice-cold PBS and then with 5% TCA to precipitate the DNA. Lyse the cells with 0.5 N NaOH.
-
Radioactivity Measurement: Measure the amount of incorporated ³H-thymidine in the cell lysates using a scintillation counter.
Conclusion
This compound is a critical tool for in-vitro research into bronchial hyperresponsiveness. Its well-defined mechanism of action on the β2-adrenergic receptor and its demonstrated anti-inflammatory and anti-proliferative effects make it an ideal compound for dissecting the cellular and molecular pathways that contribute to asthma pathophysiology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute meaningful experiments to further elucidate the therapeutic potential of Levalbuterol and to explore novel drug targets for the treatment of respiratory diseases.
Application Notes & Protocols: Use of Levalbuterol in Animal Models of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Application Overview
Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically to treat bronchospasm in asthma and COPD.[1] Unlike racemic albuterol, which contains an equal mixture of the active (R)-enantiomer and the potentially pro-inflammatory (S)-enantiomer, levalbuterol allows for the isolated study of the therapeutically active component.[2][3] In preclinical animal models of allergic asthma, levalbuterol serves as a critical tool to investigate the mechanisms of bronchodilation and potential anti-inflammatory effects, providing a clearer therapeutic profile without the confounding actions of the (S)-isomer.[1]
Animal models, particularly the ovalbumin (OVA)-induced allergic asthma model in mice, are essential for recapitulating key features of the human disease, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated Th2 cytokines.[4][5] The following protocols and notes describe the application of levalbuterol within such a model to assess its efficacy in mitigating these hallmark features.
Mechanism of Action: Key Signaling Pathways
Levalbuterol exerts its effects primarily through two understood signaling pathways: a canonical pathway leading to bronchodilation and a non-canonical pathway contributing to anti-inflammatory effects.
Bronchodilation via cAMP-PKA Pathway
Levalbuterol's primary mechanism is the relaxation of airway smooth muscle.[6] It selectively binds to β2-adrenergic receptors, activating adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium and inhibition of myosin light-chain kinase (MLCK), ultimately causing smooth muscle relaxation and bronchodilation.[1]
Anti-Inflammatory Effects via NF-κB Inhibition
Studies suggest that levalbuterol also possesses anti-inflammatory properties.[7] One proposed mechanism involves the transcriptional upregulation of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells.[7] This enzyme converts inactive cortisone (B1669442) into active cortisol, thereby potentiating the anti-inflammatory effects of endogenous glucocorticoids. This amplified glucocorticoid activity leads to the inhibition of the pro-inflammatory transcription factor NF-κB, reducing the expression of inflammatory cytokines.[7]
Experimental Protocol: OVA-Induced Allergic Asthma Model
This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice, a commonly used strain for their strong Th2-type immune response.[8][9]
Materials
-
Animals: Female BALB/c mice, 6-8 weeks old.[10]
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (B78521) (Alum).
-
Challenge Medium: Phosphate-buffered saline (PBS).
-
Test Article: Levalbuterol inhalation solution.
-
Vehicle Control: Saline solution for nebulization.
-
AHR Agent: Methacholine (B1211447) (MCh).
-
Equipment: Nebulizer/aerosol exposure chamber, whole-body plethysmograph (for AHR measurement), centrifuge, microscope, ELISA reader.
Experimental Workflow
The experiment follows a 32-day timeline involving sensitization, challenge, treatment, and endpoint analysis.
Procedure
-
Acclimation (1 week): House mice in a controlled environment with ad libitum access to food and water.
-
Sensitization (Days 0 and 14): Administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL.[10] The control group receives PBS/Alum.
-
Challenge and Treatment (Days 28, 29, 30):
-
One hour prior to challenge, administer the therapeutic agent. For example, nebulized levalbuterol (e.g., 0.63 mg/dose) or vehicle (saline).
-
Expose mice to an aerosol of 1% OVA in PBS for 20-30 minutes in a whole-body exposure chamber.[10] The control group is exposed to aerosolized PBS.
-
-
Endpoint Analysis (Day 32 - 48h after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Place individual, conscious mice into a whole-body plethysmograph and allow them to acclimatize.
-
Record baseline readings.
-
Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[11]
-
Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance.
-
-
Bronchoalveolar Lavage (BAL):
-
Following AHR, euthanize mice via an approved method.
-
Expose the trachea and cannulate it.
-
Gently lavage the lungs with ice-cold PBS (e.g., 3 x 0.7 mL).[9]
-
Collect the bronchoalveolar lavage fluid (BALF) and store it on ice.
-
-
Lung Tissue Collection:
-
After BAL, perfuse the lungs and collect them for histological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
-
BALF Processing and Analysis
-
Centrifuge the BALF at 1500 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant and store it at -80°C for cytokine analysis (ELISA).
-
Resuspend the cell pellet in PBS.
-
Determine the total cell count using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes (count at least 200 cells per slide).[9]
Data Presentation and Expected Outcomes
Disclaimer: The following tables are templates. Specific quantitative data from in vivo animal studies of levalbuterol were not available in the initial search results. These tables are structured based on standard endpoints in OVA-induced asthma models and should be populated with experimental data.
In the OVA-sensitized and challenged group (OVA + Vehicle), a significant increase in total cells, eosinophils, and lymphocytes in the BALF is expected compared to the control group (Saline). Th2 cytokines (IL-4, IL-5, IL-13) and AHR to methacholine are also expected to be significantly elevated. Treatment with levalbuterol is hypothesized to reduce these inflammatory markers and attenuate the AHR response.
Table 1: Analysis of Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵/mL) | Macrophages (x10⁵/mL) | Eosinophils (x10⁵/mL) | Neutrophils (x10⁵/mL) | Lymphocytes (x10⁵/mL) |
|---|---|---|---|---|---|
| Saline Control | |||||
| OVA + Vehicle | |||||
| OVA + Levalbuterol |
| Data presented as Mean ± SEM | | | | | |
Table 2: Analysis of Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
|---|---|---|---|
| Saline Control | |||
| OVA + Vehicle | |||
| OVA + Levalbuterol |
| Data presented as Mean ± SEM | | | |
Note: IL-4, IL-5, and IL-13 are key cytokines in the Th2 inflammatory cascade, driving eosinophil recruitment, IgE production, and mucus secretion.[13][14]
Table 3: Assessment of Airway Hyperresponsiveness (AHR) to Methacholine | Treatment Group | \multicolumn{5}{c|}{Penh (Enhanced Pause) Value} | | :--- | Baseline | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL | | Saline Control | | | | | | | OVA + Vehicle | | | | | | | OVA + Levalbuterol | | | | | | | Data presented as Mean ± SEM | | | | | |
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. jwatch.org [jwatch.org]
- 3. Improved bronchodilation with levalbuterol compared with racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomedoc.jax.org [phenomedoc.jax.org]
- 11. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 12. veterinaryworld.org [veterinaryworld.org]
- 13. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Quantification of Levalbuterol in Human Plasma
Abstract
This application note details a reliable and validated high-performance liquid chromatography (HPLC) method for the quantification of levalbuterol (B1212921) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of levalbuterol concentrations in a biological matrix. All experimental procedures and validation parameters are described to ensure reproducibility and compliance with regulatory guidelines.
Introduction
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment or prevention of bronchospasm in adults, adolescents, and children with reversible obstructive airway disease.[1][2] Accurate quantification of levalbuterol in human plasma is essential for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, accuracy, and reproducibility.[3] This application note presents a complete protocol for a reversed-phase HPLC method with UV detection for the determination of levalbuterol in human plasma. The method has been developed to be simple, rapid, and robust for routine analysis.
Experimental
Materials and Reagents
-
Levalbuterol Hydrochloride Reference Standard (e.g., USP grade)[2][4][5]
-
Internal Standard (IS): Racemic Bamethane or a suitable alternative
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
HPLC grade water
-
Phosphoric acid or Formic acid
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector (e.g., Shimadzu LC-10AT)[6]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (20:80, v/v)[7] |
| Flow Rate | 1.0 mL/min[6][8] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient (or 45 °C for improved reproducibility)[4] |
| Detection Wavelength | 225 nm[9] or 276 nm[7] |
| Run Time | 10 minutes[7] |
Table 1: Optimized Chromatographic Conditions
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution of Levalbuterol (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Racemic Bamethane) at a concentration of 1 mg/mL in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working solution of 10 µg/mL.
-
Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards with final concentrations ranging from 50 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low, medium, and high (e.g., 100 ng/mL, 1000 ng/mL, and 4000 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (10 µg/mL) and vortex for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate the plasma proteins.[10][11]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]
Linearity
The linearity of the method was evaluated by analyzing the calibration standards in plasma. The peak area ratio of levalbuterol to the internal standard was plotted against the nominal concentration of levalbuterol. A linear relationship was observed over the concentration range of 50-5000 ng/mL.
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Regression Equation | y = mx + c |
Table 2: Linearity of the Method
Accuracy and Precision
The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples at three different concentrations on the same day (n=6) and on three different days (n=6), respectively. The results are summarized in Table 3.
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (100) | < 2.0 | 98.0 - 102.0 | < 2.0 | 97.5 - 102.5 |
| Medium QC (1000) | < 1.5 | 98.5 - 101.5 | < 1.5 | 98.0 - 102.0 |
| High QC (4000) | < 1.0 | 99.0 - 101.0 | < 1.0 | 98.5 - 101.5 |
Table 3: Accuracy and Precision Data (Note: These are representative values based on typical method performance.[8][12])
Specificity
The specificity of the method was assessed by analyzing blank plasma samples and plasma samples spiked with levalbuterol and the internal standard. The chromatograms showed no significant interference from endogenous plasma components at the retention times of levalbuterol and the internal standard.
Workflow and Diagrams
The overall workflow for the quantification of levalbuterol in plasma is depicted in the following diagram.
Caption: Workflow for Levalbuterol Quantification in Plasma.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of levalbuterol in human plasma. The protein precipitation method for sample preparation is straightforward and provides clean extracts suitable for HPLC analysis. The method meets the requirements for bioanalytical method validation and can be effectively used for routine analysis in clinical and research laboratories.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. 盐酸左旋沙丁胺醇 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. uspnf.com [uspnf.com]
- 5. mz-at.de [mz-at.de]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols for Chiral Separation of Levalbuterol
Introduction
Albuterol, a widely used β2-adrenergic receptor agonist for treating asthma and other respiratory diseases, is a chiral molecule existing as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol.[1][2] The therapeutic bronchodilatory effects are almost exclusively attributed to the (R)-enantiomer, known as Levalbuterol.[1][3] The (S)-enantiomer is not only considered inert but has been suggested to contribute to adverse effects, such as increased airway hyperreactivity.[1][4] Consequently, the development and use of enantiomerically pure Levalbuterol have become standard in clinical practice.[2]
The effective separation and quantification of these enantiomers are critical for quality control in pharmaceutical manufacturing, formulation development, and pharmacokinetic studies.[5][6] This requires robust and reliable analytical methods capable of resolving the chiral pair. This document provides detailed application notes and protocols for the chiral separation of Levalbuterol and its (S)-enantiomer using three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).
The Relationship Between Albuterol Enantiomers
dot
References
- 1. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer-specific effects of albuterol on airway inflammation in healthy and asthmatic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective disposition of albuterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for Levalbuterol Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Levalbuterol Hydrochloride solutions in various in vitro experimental settings. Levalbuterol, the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic receptor agonist widely used in research to investigate respiratory diseases and smooth muscle physiology.[1][2][3][4][5]
Physicochemical and Pharmacological Properties
A thorough understanding of this compound's properties is crucial for accurate and reproducible in vitro studies.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₁NO₃•HCl | [1][2] |
| Molecular Weight | 275.8 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1][2][3] |
| Melting Point | Approximately 187°C | [1][2][3][6] |
| Solubility | Highly soluble in water (~180 mg/mL) | [1][2][3][6] |
| Mechanism of Action | Selective β2-adrenergic receptor agonist | [1][2][3][4][5] |
Solution Preparation Protocols
Accurate solution preparation is fundamental to the success of in vitro experiments. The following protocols provide a step-by-step guide for preparing this compound solutions.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution that can be diluted to desired working concentrations.
Materials:
-
This compound powder (≥98% purity)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (275.77 g/mol ). Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.01 L x 275.77 g/mol x 1000 mg/g = 27.58 mg
-
Weigh the compound: Accurately weigh 27.58 mg of this compound powder using an analytical balance.
-
Dissolve the compound: Transfer the weighed powder to a sterile 15 mL conical tube. Add 10 mL of sterile water.
-
Ensure complete dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[1][2]
-
Sterile filtration: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).[7] Protect from light.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium appropriate for your cell type (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final desired concentration: The effective concentration of this compound can vary depending on the cell type and the specific assay. A common concentration used in in vitro studies is in the range of 10⁻⁸ M to 10⁻⁶ M.[8][9] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental conditions.
-
Perform serial dilutions:
-
To prepare a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 with sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
To prepare a 100 µM intermediate stock, dilute the 1 mM intermediate stock 1:10 with sterile cell culture medium (e.g., 10 µL of 1 mM stock + 90 µL of medium).
-
Continue with serial dilutions until you reach your desired final concentrations.
-
-
Treating the cells: Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration in the well. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 1 µL of a 1 mM working solution.
-
Vehicle control: Remember to include a vehicle control in your experimental design. This would be cells treated with the same volume of the solvent (e.g., sterile water or culture medium) used to dissolve the this compound.
This compound Signaling Pathway
This compound exerts its effects primarily through the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade that leads to various cellular responses, most notably smooth muscle relaxation.[3][4][5]
Caption: this compound Signaling Pathway.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for conducting in vitro experiments using this compound.
Caption: General Experimental Workflow.
Stability and Storage
Proper storage of this compound solutions is critical to maintain their stability and activity.
| Solution Type | Storage Temperature | Duration | Special Instructions | References |
| Powder | 2-8°C | Long-term | Keep desiccated. | |
| Stock Solution (in water) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2] |
| Working Solutions (in media) | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Note: Commercial nebulization solutions of this compound are sterile, preservative-free, and should be protected from light.[2] Once a foil pouch containing vials is opened, the vials should be used within two weeks.[2] If a vial is removed from the pouch and not used immediately, it should be protected from light and used within one week.[2] Any solution that is not colorless should be discarded.[1][2] While these instructions are for clinical formulations, they provide good general guidance for handling in a research setting.
In Vitro Experimental Considerations
-
Cell Type Selection: The choice of cell line is critical and should be relevant to the research question. Human airway smooth muscle cells[8][10] and murine airway epithelial cells[9] have been used in published studies.
-
Dose-Response Studies: It is essential to perform dose-response experiments to determine the optimal concentration range of this compound for the desired biological effect in your specific cell system.
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (the solvent used to dissolve the drug) and a positive control if available.
-
Stability in Culture Media: While this compound is stable in aqueous solutions, its stability in complex cell culture media over long incubation periods should be considered. For long-term experiments, replenishing the media with fresh compound may be necessary. The compound is stable under recommended storage conditions but can react with strong oxidizing agents, strong acids, and strong bases.[11]
By following these application notes and protocols, researchers can confidently prepare and utilize this compound solutions to achieve reliable and reproducible results in their in vitro experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Levalbuterol? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. karger.com [karger.com]
- 9. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
Levalbuterol Hydrochloride: A Potent Tool for G-Protein Coupled Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levalbuterol, the (R)-enantiomer of albuterol, is a selective short-acting β2-adrenergic receptor (β2-AR) agonist.[1][2] G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.[3] The β2-AR, a classic example of a Gs-coupled GPCR, is a key target in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][5][6] Levalbuterol hydrochloride, by selectively activating the β2-AR, serves as an invaluable tool compound for researchers investigating GPCR signaling, ligand-receptor interactions, and the development of novel therapeutics. Its primary mechanism of action involves binding to the β2-AR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] This signaling cascade ultimately results in smooth muscle relaxation, leading to bronchodilation.[4]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in GPCR research.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. It is soluble in water, making it suitable for use in a variety of in vitro and in vivo experimental settings. For research purposes, it is typically supplied as a powder.
Storage and Stability:
-
Store the solid compound at 2-8°C.
-
For experimental use, prepare fresh solutions or store aliquots of stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
Levalbuterol exerts its effects by binding to and activating the β2-adrenergic receptor, a Gs-protein coupled receptor. This initiates a well-characterized signaling cascade:
-
Ligand Binding: Levalbuterol binds to the orthosteric site of the β2-AR.
-
Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. homework.study.com [homework.study.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols for Nebulization of Levalbuterol in Rodent Inhalation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Levalbuterol (B1212921)
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the relaxation of airway smooth muscle.[3][4] In the context of preclinical research, rodent inhalation studies are crucial for evaluating the efficacy, safety, and pharmacokinetics of nebulized levalbuterol.
Mechanism of Action
Levalbuterol selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[2] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[3]
Figure 1: Levalbuterol Signaling Pathway.
Considerations for Rodent Inhalation Studies
Animal Models: Commonly used rodent models for asthma and COPD research include ovalbumin (OVA)-sensitized mice or rats, house dust mite (HDM)-sensitized models, and lipopolysaccharide (LPS)-induced airway inflammation models.[5][6] The choice of model depends on the specific research question.
Inhalation Exposure Systems:
-
Nose-only exposure systems: These are preferred for short-term studies to ensure direct inhalation of the aerosol and minimize contamination of the fur, which can lead to oral ingestion during grooming.[7]
-
Whole-body exposure systems: These are suitable for longer-duration studies and allow for the simultaneous exposure of multiple animals.[8]
Nebulizer Selection:
-
Jet nebulizers: These are commonly used in preclinical studies and generate aerosols by passing a high-velocity gas stream through a liquid. They can produce a wide range of particle sizes.[5]
-
Mesh nebulizers: These utilize a vibrating mesh or plate with multiple apertures to generate an aerosol. They are often more efficient than jet nebulizers, with a lower residual volume of the drug.[9][10]
Aerosol Characterization: The aerodynamic particle size distribution of the nebulized levalbuterol is a critical parameter influencing deposition in the rodent respiratory tract. For optimal lung deposition in rodents, a mass median aerodynamic diameter (MMAD) between 1 and 3 µm is generally targeted.[7] Aerosol characteristics should be thoroughly characterized using techniques such as cascade impaction.[11][12][13]
Experimental Protocols
Protocol 1: Nebulization of Levalbuterol in a Nose-Only Inhalation System for Efficacy Testing in a Murine Asthma Model
Objective: To assess the bronchodilatory effect of nebulized levalbuterol in an ovalbumin-sensitized mouse model of asthma.
Materials:
-
Levalbuterol inhalation solution (e.g., 0.63 mg/3 mL or 1.25 mg/3 mL, to be diluted as needed).[14]
-
Sterile normal saline (0.9% NaCl).
-
Ovalbumin (OVA)-sensitized and challenged mice.
-
Nose-only inhalation exposure tower.
-
Jet or mesh nebulizer (e.g., PARI LC STAR, Aerogen Solo).[15][16]
-
Air compressor or air source.
-
Syringe pump (for continuous nebulization).
-
Whole-body plethysmograph.
-
Methacholine (B1211447) chloride.
Methodology:
-
Animal Preparation:
-
Acclimatize OVA-sensitized and challenged mice to the nose-only restraint tubes for several days prior to the study to minimize stress.
-
On the day of the experiment, record the baseline respiratory parameters of each mouse using a whole-body plethysmograph.
-
-
Preparation of Levalbuterol Solution:
-
Prepare fresh dilutions of levalbuterol in sterile normal saline on the day of the experiment. Suggested starting concentrations for nebulization range from 0.1 to 1.0 mg/mL. The optimal concentration should be determined empirically.
-
Prepare a vehicle control group using only sterile normal saline.
-
-
Nebulization Procedure:
-
Set up the nose-only inhalation tower according to the manufacturer's instructions.
-
Fill the nebulizer with the prepared levalbuterol solution or saline.
-
Connect the nebulizer to the air source and the inhalation tower. For a jet nebulizer, a common starting flow rate is 6-8 L/min.[5]
-
Place the restrained mice in the exposure ports of the inhalation tower.
-
Nebulize the solution for a predetermined duration (e.g., 15-30 minutes). The duration should be consistent across all experimental groups.
-
-
Post-Nebulization Assessment (Whole-Body Plethysmography):
-
Immediately following nebulization, measure airway responsiveness using a whole-body plethysmograph.
-
Expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) value, an indicator of airway obstruction.
-
Calculate the provocative concentration of methacholine that causes a 200% increase in Penh (PC200) to assess airway hyperresponsiveness.
-
Experimental Workflow Diagram:
Figure 2: Rodent Inhalation Study Workflow.
Protocol 2: Pharmacokinetic Analysis of Nebulized Levalbuterol in Rats
Objective: To determine the pharmacokinetic profile of levalbuterol in rats following nose-only inhalation.
Materials:
-
Levalbuterol inhalation solution.
-
Sterile normal saline.
-
Sprague-Dawley rats.
-
Nose-only inhalation exposure tower.
-
Jet or mesh nebulizer.
-
Air compressor or air source.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Analytical equipment for quantifying levalbuterol in plasma (e.g., LC-MS/MS).
Methodology:
-
Animal Preparation and Catheterization (Optional):
-
Acclimatize rats to the nose-only restraint tubes.
-
For serial blood sampling from the same animal, surgical implantation of a carotid or jugular vein catheter is recommended. Allow for a recovery period post-surgery.
-
-
Nebulization:
-
Follow the nebulization procedure as described in Protocol 1, adjusting the duration and levalbuterol concentration as needed for the study design.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-exposure).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Plasma Analysis:
-
Quantify the concentration of levalbuterol in plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC).
-
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from rodent inhalation studies with nebulized levalbuterol. Due to the limited availability of specific data in the public domain for levalbuterol in rodent inhalation models, these tables are presented as examples to be populated with experimental findings.
Table 1: Aerosol Characteristics of Nebulized Levalbuterol
| Nebulizer Type | Levalbuterol Concentration (mg/mL) | Flow Rate (L/min) | MMAD (µm) | GSD | Aerosol Output (mg/min) |
| Jet Nebulizer | User Defined | User Defined | To be determined | To be determined | To be determined |
| Mesh Nebulizer | User Defined | N/A | To be determined | To be determined | To be determined |
| MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation. Data to be determined experimentally. |
Table 2: Lung Deposition of Levalbuterol in Rodents
| Species | Exposure System | Levalbuterol Dose in Nebulizer (mg) | Exposure Duration (min) | Total Lung Deposition (µg) | Percent of Nebulized Dose |
| Mouse | Nose-only | User Defined | User Defined | To be determined | To be determined |
| Rat | Nose-only | User Defined | User Defined | To be determined | To be determined |
| Data to be determined experimentally, for example, using radiolabeled levalbuterol or analytical quantification from lung tissue homogenates. |
Table 3: Dose-Response of Nebulized Levalbuterol on Airway Hyperresponsiveness in a Murine Asthma Model
| Treatment Group | Dose (µg/kg, estimated deposited) | Baseline Penh | Penh after Methacholine (25 mg/mL) | % Inhibition of Penh |
| Vehicle (Saline) | N/A | To be determined | To be determined | N/A |
| Levalbuterol Low Dose | User Defined | To be determined | To be determined | To be determined |
| Levalbuterol Mid Dose | User Defined | To be determined | To be determined | To be determined |
| Levalbuterol High Dose | User Defined | To be determined | To be determined | To be determined |
| Penh: Enhanced Pause. Data to be determined experimentally. |
Table 4: Pharmacokinetic Parameters of Nebulized Levalbuterol in Rats
| Dose (µg/kg, estimated deposited) | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) |
| User Defined | To be determined | To be determined | To be determined |
| Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the concentration-time curve. Data to be determined experimentally. |
Preclinical Toxicity Summary: In repeat-dose inhalation studies, the primary target organs for levalbuterol toxicity in rats and dogs were the cardiovascular system and the spleen.[3][17] Observed cardiovascular effects included tachycardia and changes in blood pressure.[3] In rats, spleen toxicity manifested as capsulitis.[17] These effects are generally considered to be exaggerated pharmacodynamic responses of beta-agonists.[17]
Conclusion
These application notes and protocols provide a comprehensive framework for conducting rodent inhalation studies with nebulized levalbuterol. Due to the variability in experimental setups, it is imperative that researchers optimize nebulization parameters and fully characterize the generated aerosol to ensure accurate and reproducible results. The provided protocols for efficacy and pharmacokinetic studies, along with the data presentation templates, offer a structured approach to investigating the preclinical profile of inhaled levalbuterol.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Levalbuterol Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Dose-response of inhaled drugs in asthma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Levalbuterol (Xopenex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Evaluation of nose-only aerosol inhalation chamber and comparison of experimental results with mathematical simulation of aerosol deposition in mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Droplet Size and Distribution of Nebulized 3% Sodium Chloride, Albuterol, and Epoprostenol by Phase Doppler Particle Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantitative Analysis of Levalbuterol and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of levalbuterol (B1212921) and its primary metabolites, including levalbuterol-4'-O-sulfate, in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology. The protocol encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection, ensuring high-throughput and reliable results.
Introduction
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic action is primarily mediated by the (R)-enantiomer.[1][2][4] Understanding the metabolic fate of levalbuterol is essential for comprehending its pharmacokinetics and overall disposition in the body. The primary route of metabolism for levalbuterol involves sulfation, predominantly mediated by the enzyme sulfotransferase 1A3 (SULT1A3), to form an inactive sulfate (B86663) conjugate.[4] Both the parent drug and its metabolites are primarily excreted in the urine.[1][2][5]
LC-MS/MS has become the gold standard for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed. This application note provides a comprehensive protocol for the simultaneous determination of levalbuterol and its key metabolites in urine, supporting research in drug development and clinical monitoring.
Metabolic Pathway of Levalbuterol
Levalbuterol undergoes phase II metabolism, primarily through sulfation of the phenolic hydroxyl group, to form levalbuterol-4'-O-sulfate. Other metabolic transformations can include glucuronidation and oxidation.[6]
Caption: Metabolic pathway of Levalbuterol.
Experimental Protocols
Sample Preparation
A simple "dilute-and-shoot" method or a protein precipitation method is recommended for urine sample preparation to minimize matrix effects and ensure reproducibility.
Method 1: Protein Precipitation [7][8]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Pipette 200 µL of the urine sample into a clean microcentrifuge tube.
-
Add 700 µL of methanol (B129727) (containing an appropriate internal standard, e.g., d6-salbutamol) to the urine sample.[7]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.[7]
-
Centrifuge the samples at 14,100 rcf for 5 minutes.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method 2: Direct Dilution [9]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Fortify 1 mL of the urine sample with the internal standard (e.g., d6-salbutamol).[9]
-
Directly inject an aliquot (e.g., 10 µL) of the fortified urine into the LC-MS/MS system.[9]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Chiral phase column (e.g., teicoplanin-based, 150 mm x 4.6 mm, 2.7 µm) for enantiomeric separation[7] or a standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) for general analysis. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas | Nitrogen |
| Drying Gas Flow | 10 L/min |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levalbuterol | 240.2 | 148.1 | 20 |
| Levalbuterol-4'-O-sulfate | 320.1 | 222.1 | 25 |
| d6-Salbutamol (IS) | 246.2 | 154.1 | 20 |
Note: These are example MRM transitions and collision energies. These parameters should be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the analysis of levalbuterol and its metabolites in urine is depicted below.
Caption: LC-MS/MS workflow for Levalbuterol analysis.
Data Presentation
The quantitative data should be summarized in a clear and concise table. The following is an example template for presenting the results.
Table 1: Quantitative Results for Levalbuterol and its Metabolite
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%RSD) at LLOQ |
| Levalbuterol | 1 - 1000 | 1 | 98.5 | 5.2 |
| Levalbuterol-4'-O-sulfate | 1 - 1000 | 1 | 99.1 | 4.8 |
Note: The values presented in this table are for illustrative purposes only and should be determined during method validation. A study on salbutamol (B1663637) reported a calibration range of 200 - 2000 ng/mL.[9] Another study on chiral separation of salbutamol and its sulfate metabolite reported calibration ranges of 0.62 ng/mL to 622 ng/mL for the parent drug and 0.8 ng/mL to 797 ng/mL for the sulfate metabolite.[7]
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of levalbuterol and its primary sulfate metabolite in human urine. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in research and clinical settings. The high sensitivity and specificity of the method ensure accurate and precise quantification, which is critical for pharmacokinetic and metabolic studies of levalbuterol.
References
- 1. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Levalbuterol? [synapse.patsnap.com]
- 4. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols: Assessing Levalbuterol's Effect on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of pre-formed and newly synthesized mediators upon activation.[1][2][3][4] This process, known as degranulation, is a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis.[5] Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist that functions as a bronchodilator.[6][7] Beyond its effects on airway smooth muscle, Levalbuterol has demonstrated anti-inflammatory properties, including the inhibition of mast cell degranulation.[6][8][9]
These application notes provide detailed protocols for assessing the inhibitory effect of Levalbuterol on mast cell degranulation, primarily focusing on the widely used in vitro β-hexosaminidase release assay.[10][11] Additionally, this document outlines the underlying signaling pathway and provides a framework for data presentation and visualization to facilitate robust and reproducible research.
Signaling Pathway of Levalbuterol in Mast Cell Degranulation Inhibition
Levalbuterol exerts its inhibitory effect on mast cell degranulation by activating β2-adrenergic receptors on the mast cell surface. This initiates a signaling cascade that ultimately suppresses the exocytosis of granular contents. The key steps are illustrated in the diagram below.
Caption: Levalbuterol signaling pathway in mast cells.
Upon binding of Levalbuterol to the β2-adrenergic receptor, the associated stimulatory G-protein (Gs) is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets involved in the degranulation process, ultimately leading to the inhibition of mediator release.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the effect of Levalbuterol on mast cell degranulation. The β-hexosaminidase release assay is highlighted due to its reliability, cost-effectiveness, and suitability for a 96-well plate format.[10]
Experimental Workflow: In Vitro Mast Cell Degranulation Assay
The overall workflow for the in vitro assessment of Levalbuterol's effect on mast cell degranulation is depicted below.
Caption: Workflow for assessing Levalbuterol's effect.
Protocol 1: In Vitro β-Hexosaminidase Release Assay
This protocol is adapted from established methods for measuring mast cell degranulation.[10][11][12][13]
1. Mast Cell Culture and Sensitization:
-
Cell Lines: Bone Marrow-Derived Mast Cells (BMMCs), LAD2, or RBL-2H3 cells are commonly used.[10][11][12]
-
For BMMCs, harvest bone marrow from the femurs of mice and culture for 4-6 weeks in RPMI medium supplemented with IL-3.[10]
-
LAD2 and RBL-2H3 cells can be maintained according to supplier instructions.
-
-
Sensitization: Seed cells in a 96-well plate at an appropriate density (e.g., 30,000-50,000 cells/well for BMMCs).[10] Sensitize the cells overnight with an optimal concentration of IgE (e.g., 100 ng/mL anti-DNP-IgE for BMMCs).[10]
2. Levalbuterol Treatment and Mast Cell Stimulation:
-
Washing: The following day, gently wash the cells three times with pre-warmed HEPES buffer to remove unbound IgE.[10][12]
-
Levalbuterol Incubation: Resuspend the cells in HEPES buffer. Add varying concentrations of Levalbuterol to the designated wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).
-
Stimulation: Add the appropriate antigen (e.g., DNP-HSA for anti-DNP-IgE sensitized cells) to all wells except for the spontaneous release control (add buffer instead) and incubate for 30 minutes at 37°C.[10]
3. Sample Collection and Lysis:
-
Supernatant Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[10] Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis for Total Release: To the remaining cell pellets, add a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.[10][12]
4. β-Hexosaminidase Activity Measurement:
-
Substrate Preparation: Prepare a solution of the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a suitable buffer.[12][13]
-
Enzymatic Reaction: Add the pNAG solution to a new 96-well plate. Add an aliquot of the collected supernatant or cell lysate to the corresponding wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.[10][12]
-
Stopping the Reaction: Add a stop solution (e.g., 0.4 M Glycine buffer, pH 10.7) to each well.[10][12]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the β-hexosaminidase activity.[13]
5. Data Analysis:
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
% Release = (OD of Supernatant / OD of Total Lysate) x 100
Then, calculate the percentage of inhibition by Levalbuterol:
% Inhibition = [1 - (% Release with Levalbuterol / % Release without Levalbuterol)] x 100
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations of Levalbuterol and control groups.
Table 1: Effect of Levalbuterol on Antigen-Induced β-Hexosaminidase Release
| Treatment Group | Levalbuterol Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition |
| Untreated Control | 0 | 2.5 ± 0.8 | N/A |
| Antigen Stimulated | 0 | 45.2 ± 3.1 | 0 |
| Antigen + Levalbuterol | 0.01 | 38.1 ± 2.5 | 15.7 |
| Antigen + Levalbuterol | 0.1 | 25.8 ± 2.1 | 42.9 |
| Antigen + Levalbuterol | 1 | 15.3 ± 1.9 | 66.1 |
| Antigen + Levalbuterol | 10 | 8.9 ± 1.2 | 80.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the inhibitory effects of Levalbuterol on mast cell degranulation. By employing the detailed β-hexosaminidase release assay and understanding the underlying signaling pathway, scientists can generate robust and reproducible data to further elucidate the anti-inflammatory properties of Levalbuterol and its potential therapeutic applications in mast cell-mediated diseases. Consistent data presentation and visualization, as outlined, are crucial for the clear communication of findings within the scientific community.
References
- 1. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New models for analyzing mast cell functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cell Degranulation Assay - Cellomatics Biosciences [cellomaticsbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections [frontiersin.org]
- 7. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast cell beta2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmgood.com [abmgood.com]
- 13. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
Application Notes: Characterizing Levalbuterol Activity in Isolated Tracheal Ring Preparations
Introduction
Levalbuterol (B1212921), the (R)-enantiomer of the racemic drug albuterol, is a short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The pharmacological activity resides almost exclusively in the (R)-enantiomer, which is responsible for relaxing airway smooth muscle.[3][4] The isolated tracheal ring preparation is a robust and widely utilized in vitro pharmacological model to directly assess the contractile and relaxant properties of compounds on airway smooth muscle.[5][6] This assay allows for the determination of key pharmacological parameters such as potency (EC50 or pD2) and maximum efficacy (Emax), providing valuable preclinical data for drug development and mechanistic studies.
This document provides a detailed protocol for evaluating the relaxant effects of levalbuterol on pre-contracted isolated tracheal rings and outlines the underlying cellular signaling pathway.
Mechanism of Action: β2-Adrenergic Signaling
Levalbuterol exerts its bronchodilatory effect by selectively binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This binding event initiates a G-protein-coupled signaling cascade. The receptor-agonist complex activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[7] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7] PKA phosphorylates several downstream targets, which ultimately leads to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, causing smooth muscle relaxation and bronchodilation.[3][7]
References
- 1. Levalbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Levalbuterol Hydrochloride solubility issues in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Levalbuterol (B1212921) Hydrochloride in physiological buffers.
Introduction to Levalbuterol Hydrochloride and its Solubility Challenges
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm.[1] As a hydrochloride salt, its aqueous solubility is significantly influenced by pH. While highly soluble in water, researchers often encounter precipitation when preparing solutions in physiological buffers (pH ~7.4) for in vitro and in vivo experiments. This is due to the basic nature of the levalbuterol molecule.
Levalbuterol has two ionizable groups: a secondary amine and a phenolic hydroxyl group. The pKa of the secondary amine is approximately 9.3-9.4, while the pKa of the phenolic group is around 10.1-10.3.[2][3] In acidic conditions, the secondary amine is protonated, rendering the molecule highly soluble in aqueous solutions. Commercial formulations of Levalbuterol HCl are supplied in an acidic solution (pH 3.3 to 4.5) to maintain its solubility.[4][5][6][7] As the pH of the solution increases towards the pKa of the secondary amine, the molecule becomes deprotonated and thus less soluble, leading to precipitation in neutral or slightly alkaline physiological buffers.
This guide will provide detailed information and protocols to help you navigate these solubility challenges.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₃ · HCl | [8] |
| Molecular Weight | 275.77 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [4][5][7] |
| Melting Point | Approximately 187°C | [4][5][7] |
| Water Solubility | Approximately 180 mg/mL | [4][5][7][9] |
| pKa | ||
| Secondary Amine | ~9.3 - 9.4 | [2][3] |
| Phenolic Hydroxyl | ~10.1 - 10.3 | [2][3] |
Signaling Pathway of Levalbuterol
Levalbuterol acts as a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a Gs-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my physiological buffer (e.g., PBS, TRIS, HEPES) at pH 7.4?
A1: Levalbuterol is a weak base. The hydrochloride salt is highly soluble in acidic solutions because the secondary amine group (pKa ~9.3-9.4) is protonated.[2][3] Physiological buffers with a pH of ~7.4 are closer to the pKa of the amine group, causing a significant portion of the Levalbuterol molecules to be in their less soluble, uncharged (free base) form. This decrease in solubility upon shifting from an acidic stock solution to a neutral pH buffer is the primary cause of precipitation.
Q2: What is the expected solubility of this compound at physiological pH?
A2: While the exact solubility in every physiological buffer at pH 7.4 is not widely published, it is expected to be significantly lower than its solubility in water or acidic solutions. The theoretical solubility at a given pH can be estimated using the Henderson-Hasselbalch equation for a weak base:
pH = pKa + log([Base] / [Acid])
where [Base] is the concentration of the uncharged, less soluble form and [Acid] is the concentration of the protonated, more soluble form. As the pH approaches the pKa, the concentration of the less soluble free base increases, leading to a decrease in overall solubility.
Q3: Can I heat or sonicate the solution to redissolve the precipitate?
A3: Gentle warming (e.g., to 37°C) and sonication can help in dissolving this compound, especially during the initial preparation of a stock solution. However, if precipitation occurs after dilution in a physiological buffer, these methods may only provide a temporary solution. The underlying issue is the pH-dependent insolubility, and the compound may precipitate again upon cooling or over time.
Q4: Will the choice of physiological buffer (e.g., PBS vs. TRIS vs. HEPES) affect the solubility of this compound?
A4: While the primary factor is pH, the components of the buffer can have a minor effect on solubility. However, for most standard in vitro experiments, the choice between common buffers like PBS, TRIS, or HEPES is unlikely to dramatically alter the solubility of this compound, as long as the pH is the same. The key is to ensure the final concentration of your drug is below its solubility limit at the pH of your chosen buffer.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to address solubility issues during your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol is designed to minimize precipitation when preparing this compound solutions for cell culture or other in vitro experiments in physiological buffers.
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.01 N HCl
-
Sterile physiological buffer (e.g., PBS, DMEM, etc.)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile water or 0.01 N HCl to create a concentrated stock solution (e.g., 10-100 mM). Levalbuterol HCl is highly soluble in acidic water.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution (Stepwise Dilution):
-
Pre-warm your physiological buffer (e.g., cell culture medium) to 37°C.
-
Perform serial dilutions of your stock solution in the pre-warmed buffer to reach your desired final concentration.
-
Crucially, add the Levalbuterol HCl solution to the buffer, not the other way around, and mix gently after each addition. This helps to avoid localized high concentrations that can lead to precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you could first dilute 1:10 in buffer to get a 1 mM intermediate solution, and then dilute this 1:100 to get the final 10 µM solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.
-
Protocol 2: Determination of the pH-Solubility Profile of this compound
This protocol allows you to determine the approximate solubility of this compound in your specific buffer system across a range of pH values.
Materials:
-
This compound powder
-
A series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C)
-
Centrifuge capable of holding the vials
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
pH meter
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to separate vials, ensuring there is undissolved solid at the bottom of each vial.
-
Add a fixed volume of each buffer (e.g., 2 mL) to the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in an incubator set at a constant temperature (e.g., 37°C).
-
Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, carefully remove the vials and let any undissolved solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., your mobile phase for HPLC or a suitable acidic buffer for UV-Vis) to a concentration within the linear range of your analytical method.
-
Measure the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Measure the final pH of the supernatant in each vial to confirm the pH of the saturated solution.
-
-
Data Analysis:
-
Calculate the solubility of this compound (e.g., in mg/mL or µM) at each pH value.
-
Plot the solubility as a function of pH to generate a pH-solubility profile.
-
By following these guidelines and protocols, researchers can better understand and manage the solubility of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. This compound | C13H22ClNO3 | CID 123601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Levalbuterol Hydrochloride Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the stability of Levalbuterol Hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The commercial formulation for nebulization is typically adjusted to a pH between 3.3 and 4.5 to ensure stability.[1][2] Elevated temperatures and exposure to light, particularly UV light, can accelerate degradation.[3] The molecule is also susceptible to degradation in the presence of strong oxidizing agents, acids, and bases.[3]
Q2: My this compound solution has turned yellow. What could be the cause?
A2: A yellow discoloration in your this compound solution is a common indicator of degradation. This can be caused by several factors, including:
-
Exposure to Light: Levalbuterol is photosensitive, and exposure to UV or even strong visible light can lead to the formation of colored degradants.
-
High Temperature: Storing the solution at elevated temperatures can accelerate degradation pathways that produce colored byproducts.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidation products, which may be colored.
-
Incompatible Excipients: Certain excipients may react with this compound over time, leading to discoloration.
It is crucial to analyze the discolored solution using a stability-indicating method like HPLC to identify and quantify the degradation products.
Q3: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A3: The optimal pH for this compound in aqueous solutions is in the acidic range. Commercially available inhalation solutions are formulated to a pH of 4.0 (typically ranging from 3.3 to 4.5).[1][2] Studies have shown that at lower pH values, there is greater degradation. A pH of at least 4.3 has been suggested to improve stability.
Q4: Can I mix this compound inhalation solution with other nebulized drugs?
A4: Studies have shown that this compound inhalation solution is physically and chemically compatible for at least 30 minutes at room temperature when mixed with budesonide, ipratropium (B1672105) bromide, and cromolyn (B99618) sodium. Another study demonstrated stability for up to 28 days when mixed with ipratropium bromide. However, the compatibility with other drugs has not been extensively established. It is always recommended to consult specific compatibility studies before co-administering drugs in a nebulizer.
Q5: How should I store my this compound aqueous solutions to ensure maximum stability?
A5: To ensure the stability of your this compound aqueous solutions, they should be stored at controlled room temperature, protected from light and excessive heat.[4] It is advisable to store solutions in amber or light-protective containers. For long-term storage, refrigeration may be considered, but you should verify that this does not cause precipitation of the drug or excipients.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect pH | Measure the pH of the solution. | Adjust the pH to the recommended range of 3.3-4.5 using dilute hydrochloric acid or sulfuric acid. |
| High Storage Temperature | Review storage conditions. | Store solutions at a controlled room temperature (20-25°C) and avoid exposure to heat sources. |
| Light Exposure | Check if the solution was exposed to light. | Prepare and store solutions in amber or light-protected containers. Minimize exposure to ambient light during experiments. |
| Presence of Oxidizing Agents | Review the composition of the solution and any potential contaminants. | Use high-purity water and excipients. Consider purging the solution with an inert gas like nitrogen to remove dissolved oxygen. |
| Microbial Contamination | Perform microbial limit testing. | Prepare solutions aseptically. Use sterile water and consider adding a suitable antimicrobial preservative if appropriate for the application. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. | Compare the retention times of the unknown peaks with those generated during the forced degradation study. |
| Interaction with Excipients | Analyze individual excipients and binary mixtures with this compound. | Identify the incompatible excipient and replace it with a compatible alternative. |
| Contamination | Check the purity of the starting materials and solvents. | Use high-purity starting materials and HPLC-grade solvents. Ensure proper cleaning of all glassware and equipment. |
| Leachables from Container | Analyze a blank solution stored in the same container. | If leachables are detected, switch to a more inert container material. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions based on available literature. It is important to note that specific degradation percentages can vary based on the exact experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Details | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 4 hours | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 30 minutes | Significant degradation observed. |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 hours | Significant degradation observed. |
| Thermal Degradation | Dry Heat | 70°C | 1 week | Degradation observed, influenced by residual alcohol and pH. |
| Photolytic Degradation | UV/Visible Light | Room Temp | Varies | Degradation occurs, leading to discoloration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final HCl concentration of 0.1 N.
-
Reflux the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final NaOH concentration of 0.1 N.
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid drug substance or the aqueous solution to a thermostatically controlled oven at 70°C for one week.
-
For the solid, dissolve in the mobile phase after exposure.
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the aqueous solution to a combination of UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Analyze the sample at appropriate time points.
-
-
Analysis: Analyze all samples, along with a control sample (unexposed stock solution), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to quantify this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for adequate separation.
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Detection Wavelength: UV detection at approximately 278 nm or 242 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
System Suitability: Before sample analysis, inject a system suitability solution containing this compound and known impurities or degradation products to ensure adequate resolution, theoretical plates, and tailing factor.
Visualizations
Caption: Workflow for Forced Degradation Study of Levalbuterol HCl.
Caption: Potential Degradation Pathways for Levalbuterol HCl.
References
Troubleshooting low signal in Levalbuterol HPLC assays
Welcome to the technical support center for Levalbuterol HPLC assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter, with a focus on troubleshooting low signal intensity.
Low Signal or No Peak
Q1: I am not seeing a peak for Levalbuterol, or the signal is extremely low. What are the possible causes?
A1: A low or absent signal for Levalbuterol can stem from several factors throughout the HPLC workflow, from sample preparation to data acquisition. The most common culprits include issues with the sample itself, the mobile phase, the HPLC system's components, or the detector settings. It is crucial to approach troubleshooting systematically.[1][2][3]
A logical first step is to verify the simplest potential issues before moving to more complex ones. This includes checking for calculation or dilution errors in your standard and sample preparations, as these are common and easily resolved mistakes.[3]
Q2: How can I troubleshoot issues related to my Levalbuterol sample preparation?
A2: Inadequate sample preparation is a primary cause of low signal intensity.[1][2] Here are key areas to investigate:
-
Incomplete Dissolution: Ensure your Levalbuterol standard and sample are fully dissolved in the chosen solvent. Incomplete dissolution can lead to inaccurate concentrations and potential column blockage.[4]
-
Incorrect Solvent: The sample solvent should be compatible with the mobile phase to prevent precipitation on the column. Whenever possible, dissolve your sample in the mobile phase itself.[1][4][5]
-
Sample Degradation: Levalbuterol can degrade under certain conditions, such as exposure to strong acids, bases, oxidation, heat, or light.[6][7][8] Ensure your sample handling and storage procedures are appropriate to maintain its stability.
-
Low Concentration: Overly diluted samples may result in a signal that is too weak to be detected.[4] Verify your dilution calculations and consider preparing a more concentrated sample if necessary.
-
Filtration Issues: While filtering samples is important to remove particulates, ensure the filter membrane is not adsorbing your analyte.[4]
Mobile Phase and Column Issues
Q3: Could my mobile phase be the reason for the low Levalbuterol signal?
A3: Yes, the mobile phase is a critical factor.[2][9] Here’s what to check:
-
Incorrect Composition or Preparation: Inaccuracies in the mobile phase composition can significantly affect retention and peak shape.[2][5] Ensure accurate measurement and thorough mixing of solvents.
-
pH of the Mobile Phase: The pH of the mobile phase has a strong influence on the retention and ionization of Levalbuterol.[10][11][12] For Levalbuterol analysis, a pH between 3 and 7 is often recommended to avoid degradation.[13] A pH that is too close to the analyte's pKa can lead to peak distortion and a lower signal.[11]
-
Contaminated Mobile Phase: Impurities in your solvents or buffer salts can lead to a noisy baseline and obscure the analyte peak.[5][9] Always use high-purity, HPLC-grade solvents.[4][5]
-
Degassing: Insufficiently degassed mobile phase can introduce air bubbles into the system, causing pump and detector issues that manifest as a noisy or drifting baseline and can affect signal intensity.[5]
Q4: My mobile phase seems correct, but my signal is still low. Could it be a column issue?
A4: Absolutely. The analytical column is central to the separation process.[2]
-
Column Contamination: Over time, contaminants from samples can accumulate on the column, leading to a loss of efficiency and poor peak shape.[5][14]
-
Column Degradation: Operating the column outside its recommended pH range can degrade the stationary phase, reducing its performance.[12]
-
Incorrect Column Choice: For Levalbuterol, C18 reverse-phase columns are commonly used.[13][15] Using an inappropriate column chemistry will result in poor separation and signal.[2]
Instrument and Detector Problems
Q5: I've checked my sample, mobile phase, and column. What instrumental factors could cause a low signal?
A5: If you've ruled out chemical and sample-related issues, the problem may lie within the HPLC instrument itself.
-
System Leaks: Leaks in the pump, injector, fittings, or detector can lead to a loss of sample and a lower signal.[1][3] A lower-than-usual system pressure can be an indicator of a leak before the column.[3]
-
Injector Problems: An incorrectly programmed injection volume, a partially blocked injector, or an improperly fitted syringe can all lead to the introduction of less sample than intended, resulting in a proportionally lower signal.[3]
-
Pump Malfunctions: Inconsistent flow from the pump can cause retention time shifts and affect peak area and height.[1]
Q6: How do I optimize my UV detector settings for better Levalbuterol signal?
A6: Non-ideal detector settings are a frequent cause of low signal-to-noise ratios.[16]
-
Incorrect Wavelength: Levalbuterol is typically detected at a UV wavelength of around 220-230 nm or 278 nm.[15][17] Ensure your detector is set to the absorbance maximum for Levalbuterol under your mobile phase conditions.
-
Detector Lamp Failure: The detector's lamp has a finite lifespan. An aging lamp will result in lower light intensity and, consequently, a weaker signal and increased noise.[3]
-
Contaminated Flow Cell: The detector's flow cell can become contaminated over time, which can obstruct the light path and reduce the signal.[3][18]
Experimental Protocols & Data
Typical HPLC Parameters for Levalbuterol Analysis
The following table summarizes typical starting parameters for an HPLC assay of Levalbuterol, compiled from various methods. Optimization will likely be necessary for your specific application.
| Parameter | Typical Value/Condition | Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for Levalbuterol analysis.[6][13][15] |
| Mobile Phase | Acetonitrile:Water with additives | The ratio can vary, for instance, 29:71 Acetonitrile:Water.[15] |
| Additives | 0.1% Triethylamine; Phosphoric acid to adjust pH | Additives can improve peak shape. |
| pH | 3.0 - 7.0 (commonly around 4.0) | The pH of the mobile phase is crucial for retention and to prevent degradation.[13][15] |
| Flow Rate | 0.8 - 1.0 mL/min | A common flow rate for standard HPLC columns.[6][15] |
| Detection | UV at ~220-230 nm or 278 nm | The detection wavelength should be set to the absorbance maximum of Levalbuterol.[15][17] |
| Temperature | 25 - 40 °C | Column temperature should be controlled for consistency.[13] |
| Injection Volume | 10 - 20 µL | This can be adjusted based on sample concentration. |
Forced Degradation Study Conditions
To ensure the stability-indicating nature of an HPLC method, forced degradation studies are performed. Here are some common conditions used for Levalbuterol:
| Stress Condition | Reagent/Condition | Duration |
| Acidic Degradation | 0.1 M HCl | 1 hour |
| Alkaline Degradation | 0.1 M NaOH | 1 hour |
| Oxidative Degradation | 3% v/v H₂O₂ | - |
| Thermal Degradation | 80 °C | 1 hour |
| Photolytic Degradation | UV light (365 nm) | 5 hours |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting low signal issues in Levalbuterol HPLC assays.
Caption: High-level troubleshooting workflow for low HPLC signal.
Caption: Troubleshooting guide for mobile phase-related issues.
Caption: Troubleshooting guide for sample preparation-related issues.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Restek - Blog [restek.com]
- 4. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. sierrajournals.com [sierrajournals.com]
- 9. mastelf.com [mastelf.com]
- 10. chromblog.wordpress.com [chromblog.wordpress.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. moravek.com [moravek.com]
- 13. pharmacologyjournal.in [pharmacologyjournal.in]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. uspnf.com [uspnf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Levalbuterol Dosage for In Vivo Mouse Models of Asthma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing levalbuterol (B1212921) dosage in your in vivo mouse models of asthma.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during your experimental workflow.
Dosage and Administration
Q1: What is a recommended starting dose of levalbuterol for a mouse model of asthma?
A1: Based on preclinical studies, a dose of 1 mg/kg/day of (R)-albuterol (levalbuterol) has been shown to be effective in reducing airway inflammation and hyperresponsiveness in an ovalbumin (OVA)-sensitized and challenged mouse model of asthma.[1] However, this was administered via a continuous infusion using a miniosmotic pump. For nebulization, the delivered dose can be highly variable. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and administer levalbuterol via nebulization to mice?
A2: Levalbuterol is available in solution form for nebulization.[2] For mouse experiments, the solution is typically diluted in sterile phosphate-buffered saline (PBS). The mice are then placed in a whole-body plethysmography chamber or a specialized nebulization chamber for exposure. The duration of nebulization can vary, but a common starting point is 20-30 minutes.[3][4] It is crucial to ensure a consistent and calibrated nebulizer output for reproducible results.
Q3: We are observing high variability in our results between mice treated with the same dose of nebulized levalbuterol. What could be the cause?
A3: High variability is a common challenge in nebulized drug delivery to mice. Several factors can contribute to this:
-
Uneven Aerosol Distribution: Ensure the nebulization chamber provides a uniform aerosol concentration to all animals. Overcrowding the chamber can lead to inconsistent exposure.[4]
-
Mouse Strain and Individual Differences: Different mouse strains can have varied responses to allergens and bronchodilators.[5] Individual variations in breathing patterns and stress levels during the experiment can also affect the inhaled dose.
-
Nebulizer Performance: The output of the nebulizer can change over time. Regularly clean and calibrate your equipment according to the manufacturer's instructions. Clogged nozzles or changes in airflow can significantly alter aerosol delivery.
-
Timing of Measurements: The timing of endpoint measurements (e.g., airway hyperresponsiveness) after levalbuterol administration is critical. Establish a consistent and optimal time window for your assessments.
Experimental Endpoints
Q4: How do I measure the effect of levalbuterol on Airway Hyperresponsiveness (AHR)?
A4: Airway hyperresponsiveness is typically measured using whole-body plethysmography in response to a bronchoconstrictor agent like methacholine (B1211447). Mice are exposed to increasing concentrations of methacholine, and the enhanced pause (Penh) is recorded as an indicator of airway obstruction. Levalbuterol is administered prior to the methacholine challenge to assess its protective effect. A significant reduction in the methacholine-induced increase in Penh in levalbuterol-treated mice compared to vehicle-treated controls indicates efficacy.
Q5: What changes should I expect in the bronchoalveolar lavage (BAL) fluid after levalbuterol treatment?
A5: In a well-established mouse model of asthma, you should observe a significant infiltration of inflammatory cells, particularly eosinophils, in the BAL fluid of untreated, allergen-challenged mice. Effective treatment with levalbuterol should lead to a dose-dependent reduction in the number of total inflammatory cells, and specifically a decrease in eosinophil and neutrophil counts.[1]
Q6: How can I assess the impact of levalbuterol on lung inflammation histologically?
A6: Histological analysis of lung tissue sections is a crucial endpoint. Lungs are typically fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells. A semi-quantitative scoring system can be used to assess the severity of peribronchial and perivascular inflammation and goblet cell hyperplasia.[6][7][8] Effective levalbuterol treatment should reduce these histological scores.
Troubleshooting Common Experimental Issues
Q7: My nebulizer is not producing a consistent mist. What should I do?
A7:
-
Check for blockages: The nebulizer nozzle can become clogged with dried medication or impurities. Clean the nebulizer according to the manufacturer's instructions.
-
Inspect the tubing: Ensure there are no kinks or leaks in the tubing connecting the air source to the nebulizer.
-
Verify the medication solution: Ensure the levalbuterol solution is properly diluted and free of precipitates.
-
Check the air compressor: Confirm that the air compressor is providing the correct and consistent airflow rate.
Q8: The Penh values in my whole-body plethysmography readings are highly variable, even within the same animal before methacholine challenge. How can I reduce this variability?
A8:
-
Acclimatization: Allow the mice to acclimate to the plethysmography chamber for a sufficient period before starting measurements. This helps to reduce stress-related changes in breathing patterns.
-
Stable Baseline: Ensure a stable baseline reading is achieved before administering methacholine.
-
Animal Handling: Handle the mice gently and consistently to minimize stress.
-
Chamber Calibration: Regularly calibrate the plethysmography chambers.
Quantitative Data Summary
The following tables summarize quantitative data from a preclinical study using (R)-albuterol (levalbuterol) in an OVA-induced mouse model of asthma.
Table 1: Effect of (R)-Albuterol on Bronchoalveolar Lavage (BAL) Fluid Cell Counts [1]
| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^5) | Neutrophils (x 10^5) | Macrophages (x 10^5) | Lymphocytes (x 10^5) |
| Saline Control | 1.8 ± 0.2 | 0.02 ± 0.01 | 0.03 ± 0.01 | 1.7 ± 0.2 | 0.05 ± 0.01 |
| OVA-Challenged (Vehicle) | 8.9 ± 1.1 | 5.4 ± 0.8 | 0.5 ± 0.1 | 2.5 ± 0.3 | 0.5 ± 0.1 |
| OVA-Challenged + (R)-Albuterol (1 mg/kg/day) | 4.2 ± 0.6 | 1.9 ± 0.4 | 0.2 ± 0.05* | 1.8 ± 0.2 | 0.3 ± 0.08 |
*p < 0.05 compared to OVA-Challenged (Vehicle) group
Table 2: Effect of (R)-Albuterol on Lung Histology Scores [1]
| Treatment Group | Peribronchial/Perivascular Inflammation Score | Goblet Cell Hyperplasia Score |
| Saline Control | 0.2 ± 0.1 | 0.1 ± 0.1 |
| OVA-Challenged (Vehicle) | 3.8 ± 0.2 | 3.5 ± 0.3 |
| OVA-Challenged + (R)-Albuterol (1 mg/kg/day) | 1.5 ± 0.3 | 1.2 ± 0.2 |
*p < 0.05 compared to OVA-Challenged (Vehicle) group Scores are based on a semi-quantitative scale from 0 (none) to 4 (severe).
Table 3: Effect of (R)-Albuterol on Airway Hyperresponsiveness (AHR) [1]
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Saline Control | 1.5 ± 0.2 |
| OVA-Challenged (Vehicle) | 4.8 ± 0.5 |
| OVA-Challenged + (R)-Albuterol (1 mg/kg/day) | 2.1 ± 0.3* |
*p < 0.05 compared to OVA-Challenged (Vehicle) group
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model[3][4]
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL sterile PBS.
-
Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in sterile PBS for 30 minutes in a nebulization chamber. Control mice are challenged with PBS alone.
Bronchoalveolar Lavage (BAL) and Cell Differential
-
At the desired time point after the final OVA challenge, euthanize the mice.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and withdraw 0.5-1.0 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.
Lung Histology
-
After BAL, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with H&E for assessment of inflammation and PAS for goblet cell visualization.
-
Score the slides in a blinded manner using a semi-quantitative scoring system.[6][7][8]
Visualizations
Signaling Pathways and Workflows
Caption: β2-Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for Dose-Response Study
References
- 1. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levalbuterol: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Levalbuterol Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Levalbuterol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Levalbuterol bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected compounds from the biological matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[2][3] In the context of Levalbuterol analysis by LC-MS/MS, these effects can lead to erroneous pharmacokinetic data.
Q2: How can I determine if my Levalbuterol assay is experiencing matrix effects?
A2: The presence of matrix effects can be evaluated qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. Here, a constant flow of Levalbuterol solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will reveal a dip or peak in the baseline signal at the retention time of Levalbuterol if matrix effects are present.
Quantitatively, the matrix effect (ME) is assessed by comparing the peak area of Levalbuterol in a post-extraction spiked blank matrix sample to the peak area of Levalbuterol in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. The Internal Standard (IS) normalized matrix factor is a recommended approach for evaluation.[4]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for Levalbuterol bioanalysis?
A3: A stable isotope-labeled internal standard is a version of Levalbuterol where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C). A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes with Levalbuterol and experiences the same degree of matrix effects, thereby providing accurate correction for any signal suppression or enhancement.
Q4: Can the enantiomeric nature of Levalbuterol (R-albuterol) be affected by matrix effects?
A4: Yes, it is possible for matrix effects to differentially affect the enantiomers of chiral drugs. While specific studies on Levalbuterol are limited, it is a critical consideration during method development for any enantioselective bioanalysis. Using an enantiomerically pure SIL-IS (e.g., Levalbuterol-d3) is the most effective way to compensate for any potential enantioselective matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape / Tailing | Matrix components interfering with chromatography. | - Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or pH to improve separation between Levalbuterol and interfering matrix components. - Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., switch from Protein Precipitation to SPE). |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. - Optimize Sample Preparation: Ensure the chosen method is robust and provides consistent cleanup across all samples. Solid-Phase Extraction (SPE) generally offers higher reproducibility than LLE or PPT. |
| Low Analyte Recovery | Inefficient extraction or significant ion suppression. | - Evaluate and Optimize Sample Preparation: Systematically test different extraction solvents (for LLE) or sorbents and elution solvents (for SPE) to maximize recovery. - Assess Matrix Effect: Quantify the degree of ion suppression. If it's severe, a more effective sample cleanup method is necessary. - Chromatographic Separation: Ensure Levalbuterol is not co-eluting with a highly suppressive matrix component. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected matrix effects (ion suppression or enhancement). | - Implement a SIL-IS: This will correct for inaccuracies caused by matrix effects. - Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect. - Thorough Method Validation: Validate the method according to regulatory guidelines, including a comprehensive assessment of matrix effects from multiple sources of the biological matrix. |
Comparison of Sample Preparation Techniques for Levalbuterol Bioanalysis
The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of common techniques with expected performance for Levalbuterol analysis.
| Technique | Principle | Pros | Cons | Expected Recovery for Levalbuterol | Expected Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile (B52724), methanol). The supernatant is then analyzed. | - Simple and fast - Inexpensive - High throughput | - Least effective at removing matrix components (especially phospholipids) - High risk of significant matrix effects - Dilutes the sample | Moderate to High | Poor |
| Liquid-Liquid Extraction (LLE) | Levalbuterol is partitioned from the aqueous plasma sample into an immiscible organic solvent based on its physicochemical properties. | - Cleaner extracts than PPT - Can concentrate the analyte | - More labor-intensive and time-consuming than PPT - Can be difficult to automate - Recovery can be variable and dependent on solvent choice and pH | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Levalbuterol is retained on a solid sorbent while matrix interferences are washed away. The purified analyte is then eluted with a suitable solvent. | - Provides the cleanest extracts - High analyte recovery and concentration - Can be automated for high throughput | - Most complex and expensive method - Requires method development to select the appropriate sorbent and solvents | High (>85%) | Excellent |
Quantitative data for Albuterol (racemate) using SPE has shown recoveries around 55-58%[5]. With optimization specifically for Levalbuterol, higher recoveries are expected.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Levalbuterol from Human Plasma
This protocol is adapted from a validated method for Albuterol and is expected to have high efficacy for Levalbuterol.
Materials:
-
Human plasma samples
-
Levalbuterol analytical standard
-
Levalbuterol-d3 (or other suitable SIL-IS)
-
SPE cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of Levalbuterol-d3 internal standard working solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution: Elute Levalbuterol and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10:90 v/v acetonitrile:0.1% formic acid in water). Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Levalbuterol from Human Plasma
Materials:
-
Human plasma samples
-
Levalbuterol analytical standard
-
Levalbuterol-d3 (or other suitable SIL-IS)
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Ammonium hydroxide
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Levalbuterol-d3 internal standard working solution.
-
pH Adjustment: Add 20 µL of 1M ammonium hydroxide to basify the sample. Vortex briefly.
-
Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Levalbuterol from Human Plasma
Materials:
-
Human plasma samples
-
Levalbuterol analytical standard
-
Levalbuterol-d3 (or other suitable SIL-IS)
-
Acetonitrile (ice-cold) containing 0.1% formic acid
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of human plasma, add 10 µL of Levalbuterol-d3 internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
Visualizations
Levalbuterol Bioanalysis Workflow
Caption: General workflow for Levalbuterol bioanalysis.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
Levalbuterol Signaling Pathway
Caption: Levalbuterol's mechanism of action.[4][6][7]
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levalbuterol? [synapse.patsnap.com]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Levosalbutamol - Wikipedia [en.wikipedia.org]
Selecting the appropriate chiral column for Levalbuterol separation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate chiral column and developing a robust method for the enantiomeric separation of Levalbuterol from its S-(+)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is Levalbuterol and why is chiral separation important?
Levalbuterol is the (R)-enantiomer of Albuterol (also known as Salbutamol), a widely used bronchodilator for the treatment of asthma and other respiratory conditions. The two enantiomers, (R)-(-)-Albuterol (Levalbuterol) and (S)-(+)-Albuterol, exhibit different pharmacological activities. Levalbuterol is the therapeutically active enantiomer, possessing a much higher binding affinity for the β2-adrenergic receptor than the (S)-enantiomer.[1] The (S)-enantiomer is considered inert or may even have some pro-inflammatory effects.[2] Therefore, accurate chiral separation is critical for quality control, pharmacokinetic studies, and ensuring the enantiomeric purity of Levalbuterol drug products.
Q2: Which types of chiral stationary phases (CSPs) are most effective for Levalbuterol separation?
The most successful separations of Levalbuterol are typically achieved on macrocyclic glycopeptide and polysaccharide-based chiral stationary phases.
-
Macrocyclic Glycopeptide CSPs: Columns based on Teicoplanin and Vancomycin are highly recommended.[3] Teicoplanin-based columns, in particular, have demonstrated excellent selectivity and peak shape for Albuterol enantiomers.[3][4][5]
-
Polysaccharide-based CSPs: Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are also a viable option.[5][6]
-
Pirkle-type CSPs: While less common in recent literature for this specific application, columns like the Chirex (R)-NEA have also been used successfully.[7]
In a screening study, derivatized cyclofructan and hydroxypropylated-β-cyclodextrin phases showed insufficient selectivity for Albuterol enantiomers.[3]
Q3: What are the typical mobile phase conditions for Levalbuterol separation?
The choice of mobile phase is highly dependent on the selected chiral stationary phase.
-
For Macrocyclic Glycopeptide Columns (e.g., Teicoplanin, Vancomycin): These are often used in reversed-phase or polar organic modes.
-
Polar Organic Mode: Methanol (B129727) with a small amount of an acidic or basic additive is very common. For example, methanol with 10-20 mM ammonium (B1175870) formate (B1220265) has shown good results.[3][4]
-
Reversed-Phase Mode: While possible, adding water to the mobile phase has been shown to decrease the chiral resolution on Teicoplanin columns.[3]
-
-
For Polysaccharide-based Columns: These are versatile and can be used in normal-phase, reversed-phase, or polar organic modes.
-
Normal-Phase: A typical mobile phase could be a mixture of hexane, dichloromethane, methanol, and an additive like trifluoroacetic acid (TFA).[7]
-
Reversed-Phase: Acetonitrile/water or methanol/water mixtures are common.
-
-
For Pirkle-type Columns: Normal-phase conditions are generally used, such as n-hexane-dichloromethane-methanol-trifluoroacetic acid (e.g., 240:140:20:1 v/v/v/v).[7]
Chiral Column Selection and Method Development
Recommended Chiral Columns for Levalbuterol Separation
The table below summarizes recommended chiral columns and typical starting conditions for method development.
| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Mode | Detection | Reference |
| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Methanol / 20 mM Ammonium Formate | Polar Organic | UV, MS | [3][4] |
| Macrocyclic Glycopeptide | Vancomycin-based (e.g., Astec® CHIROBIOTIC® V) | Methanol / Acetonitrile with additives | Polar Organic / RP | UV, MS | [3][6] |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) | Hexane / Ethanol / Diethylamine | Normal | UV | [6] |
| Pirkle-type | (R)-Naphthylethylamine (e.g., Chirex® 3005) | Hexane / Dichloromethane / Methanol / TFA | Normal | UV | [7] |
Experimental Protocol: Chiral Column Screening
This protocol outlines a general approach to screen for an effective chiral separation of Levalbuterol.
-
Sample Preparation:
-
Prepare a stock solution of racemic Albuterol at approximately 1 mg/mL in methanol or a solvent compatible with the initial mobile phase.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL for initial screening.
-
-
Initial Screening Conditions:
-
Evaluation:
-
Inject the racemic Albuterol standard.
-
Assess the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally desired for baseline separation.
-
If separation is observed, proceed to optimization.
-
If no separation or poor resolution is observed, screen other columns (e.g., Vancomycin, Polysaccharide-based) and mobile phase modes (e.g., normal-phase with a polysaccharide column).
-
-
Optimization:
-
Mobile Phase: Adjust the concentration of the additive (e.g., ammonium formate, TFA). For polysaccharide columns in normal phase, vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol).
-
Flow Rate: Lower the flow rate to improve resolution, or increase it to shorten run time if resolution is sufficient.
-
Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Temperature can significantly impact selectivity in chiral separations.[9]
-
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate chiral column for Levalbuterol separation.
Caption: A workflow diagram for chiral column selection for Levalbuterol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | 1. Inappropriate CSP/mobile phase combination.2. Incorrect mobile phase pH or additive concentration. | 1. Screen a different class of CSP (e.g., if a polysaccharide column failed, try a macrocyclic glycopeptide).[9]2. Adjust the concentration or type of mobile phase additive (e.g., switch from acidic to basic). |
| Poor peak shape (tailing or fronting) | 1. Sample overload.2. Secondary interactions with the stationary phase.3. Column contamination or degradation. | 1. Reduce the sample concentration/injection volume.2. Adjust the mobile phase additive to suppress unwanted ionic interactions.3. Flush the column with a strong, compatible solvent as per the manufacturer's instructions.[10] |
| Loss of resolution over time | 1. Column contamination from sample matrix.2. "Memory effect" from previously used additives.[10][11]3. Degradation of the chiral stationary phase. | 1. Use a guard column and ensure proper sample cleanup.2. Flush the column thoroughly, especially when changing mobile phase systems. For immobilized columns, a stronger solvent like DMF may be used for regeneration.[10]3. Test the column under its original QC conditions to diagnose the problem. If performance is not restored, the column may need replacement. |
| Irreproducible retention times | 1. Unstable column temperature.2. Mobile phase composition changing over time (e.g., evaporation of volatile components).3. Insufficient column equilibration time. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and keep it well-sealed.3. Ensure the column is equilibrated for at least 10-15 column volumes before analysis. |
| Sudden increase in backpressure | 1. Blockage of the inlet frit by particulates.2. Sample precipitation in the mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer) at a low flow rate.2. Ensure the sample is fully dissolved in a solvent that is weaker than or compatible with the mobile phase.[10] Use an in-line filter or guard column. |
References
- 1. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation | MDPI [mdpi.com]
- 4. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Cardiovascular Side Effects of Levalbuterol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cardiovascular side effects of levalbuterol (B1212921) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of levalbuterol observed in animal studies?
A1: The primary cardiovascular side effects of levalbuterol, a β2-adrenergic agonist, are related to its mechanism of action. These effects can include tachycardia (increased heart rate), and in some cases, arrhythmias and changes in blood pressure.[1] While levalbuterol is the (R)-enantiomer of albuterol and is thought to have a more favorable cardiovascular safety profile than racemic albuterol, these effects can still be observed, particularly at higher doses.[2]
Q2: How does levalbuterol cause these cardiovascular effects?
A2: Levalbuterol selectively stimulates β2-adrenergic receptors. While these receptors are predominant in the bronchial smooth muscle, leading to bronchodilation, they are also present in the heart. Activation of cardiac β2-receptors can lead to increased heart rate and contractility. This occurs through the activation of Gs-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which phosphorylates various proteins involved in cardiac function.
Q3: Are there species-specific differences in the cardiovascular response to levalbuterol?
A3: Yes, there can be significant species-specific differences in the cardiovascular response to β2-adrenergic agonists. For instance, studies with racemic albuterol have shown that dogs may be more sensitive to tachycardia than rats or monkeys.[3][4] Therefore, it is crucial to consider the animal model being used and to conduct dose-ranging studies to determine the cardiovascular sensitivity in that specific species.
Q4: What is the evidence comparing the cardiovascular side effects of levalbuterol and racemic albuterol in animal models?
A4: Preclinical evidence from animal models of asthma suggests that levalbuterol may have a superior profile by avoiding potential adverse effects associated with the (S)-enantiomer present in racemic albuterol.[2] However, some studies have shown that at equipotent doses, the effects on heart rate can be similar.[5] It is generally observed that lower doses of levalbuterol are associated with less pronounced effects on heart rate compared to racemic albuterol.[2]
Troubleshooting Guides
Issue 1: Unexpected Tachycardia
Q: We are observing significant tachycardia in our rodent model even at what we considered a low dose of levalbuterol. What could be the cause and how can we mitigate this?
A:
-
Anesthesia Choice: The choice of anesthetic can significantly influence cardiovascular parameters. Some anesthetics, like ketamine/xylazine combinations, can have their own effects on heart rate and may interact with levalbuterol. Consider using an anesthetic with a more stable cardiovascular profile, such as isoflurane, and ensure the depth of anesthesia is appropriate.
-
Dose and Administration Rate: The dose of levalbuterol may still be too high for your specific animal strain or model. It is recommended to perform a dose-response study to identify the therapeutic window with minimal cardiovascular effects. Additionally, the rate of nebulization can influence the peak plasma concentration. A slower, more controlled nebulization may help reduce the peak cardiovascular response.
-
Animal Stress: Stress during handling and administration can lead to an increase in endogenous catecholamines, which can potentiate the tachycardic effects of levalbuterol. Ensure animals are properly acclimated and handled gently to minimize stress.
-
Monitoring: Continuous ECG monitoring via telemetry is the gold standard for accurately assessing heart rate and detecting arrhythmias. This allows for a more detailed analysis of the time course of the tachycardic effect in relation to drug administration.
Issue 2: Hypotension During Experiment
Q: We are observing a drop in blood pressure (hypotension) in our animals after levalbuterol administration. Isn't it supposed to increase heart rate?
A:
-
Vasodilation: Levalbuterol's primary effect is on β2-adrenergic receptors, which are also present on vascular smooth muscle. Stimulation of these receptors leads to vasodilation, which can cause a decrease in peripheral resistance and consequently, a drop in blood pressure.[6][7]
-
Anesthetic-Induced Hypotension: Many injectable and inhalant anesthetics are known to cause dose-dependent vasodilation and hypotension.[6][8] The combination of the anesthetic and levalbuterol may be causing a more significant drop in blood pressure. Reducing the concentration of the inhalant anesthetic can often help to mitigate this.[6]
-
Fluid Support: Ensure adequate hydration of the animal. Administering intravenous fluids can help to maintain blood pressure, especially during anesthesia.[7][9]
-
Dose Adjustment: A lower dose of levalbuterol may be necessary to avoid significant vasodilation.
-
Pressor Agents: In cases of severe, intractable hypotension, the use of vasopressor agents may be considered as a last resort, but this can complicate the interpretation of the study results.[6]
Issue 3: Arrhythmias
Q: We have detected arrhythmias in some of our animals following levalbuterol administration. What are the potential causes and how should we proceed?
A:
-
Electrolyte Imbalance: Beta-2 agonists can cause a shift of potassium into cells, leading to hypokalemia.[1] Hypokalemia can increase the risk of cardiac arrhythmias. It is advisable to monitor serum potassium levels.
-
Myocardial Ischemia: In the context of significant tachycardia, myocardial oxygen demand increases. If oxygen supply is compromised, this can lead to ischemia and arrhythmias.
-
Underlying Cardiac Conditions: If using a disease model, the underlying pathology may predispose the animals to arrhythmias.
-
Management:
-
Discontinue Levalbuterol: If significant arrhythmias are observed, the administration of levalbuterol should be stopped immediately.
-
Correct Electrolytes: If hypokalemia is present, it should be corrected.
-
Antiarrhythmic Drugs: In severe cases, the use of antiarrhythmic drugs may be necessary, but this will significantly impact the study and should be done in consultation with a veterinarian. The choice of antiarrhythmic will depend on the type of arrhythmia observed.
-
Dose Reduction: For future experiments, a lower dose of levalbuterol should be used.
-
Data Presentation
Table 1: Comparison of Heart Rate Changes with Levalbuterol and Racemic Albuterol in Pediatric Patients (Data for illustrative purposes, as detailed animal data is limited)
| Treatment Group | N | Median Largest % Change in HR (IQR) | Patients with >10% HR Increase |
| Levalbuterol (0.63 mg) | 19 | 4.1% (1.8 - 8.7) | 4 |
| Racemic Albuterol (2.5 mg) | 25 | 5.0% (1.9 - 7.8) | 5 |
Table 2: Dose-Dependent Effects of Racemic Albuterol on Heart Rate in Rats (Illustrative)
| Racemic Albuterol Dose (multiples of max. clinical dose) | Observation |
| > 1.5x | Tachycardia observed |
| > 47x | Increased heart weights (physiologic hypertrophy) |
This table illustrates the dose-dependent nature of cardiovascular effects with a related compound in an animal model.[4]
Experimental Protocols
Protocol 1: Nebulized Levalbuterol Administration to Rodents
Objective: To administer a precise dose of levalbuterol to rodents via nebulization for cardiovascular assessment.
Materials:
-
Levalbuterol inhalation solution (e.g., Xopenex®)
-
Sterile normal saline for dilution
-
Jet nebulizer and air compressor[11]
-
Nose-only inhalation chamber or a whole-body exposure system[12][13]
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental room and handling procedures for at least 3 days prior to the experiment.
-
Weigh the animal immediately before dosing.
-
If required, anesthetize the animal according to the approved institutional protocol.
-
-
Levalbuterol Preparation:
-
Calculate the required dose of levalbuterol based on the animal's body weight and the desired dosage.
-
Dilute the levalbuterol solution with sterile normal saline to the final desired concentration for nebulization. The volume will depend on the specifications of the nebulizer.
-
-
Nebulization:
-
Place the prepared levalbuterol solution into the nebulizer cup.[11]
-
Connect the nebulizer to the air compressor and the inhalation chamber.
-
Place the animal in the nose-only exposure port or the whole-body chamber.
-
Turn on the air compressor to begin nebulization.
-
Administer the aerosol for the predetermined duration required to deliver the target dose. This should be calculated based on the nebulizer's output rate and the animal's respiratory parameters.
-
Monitor the animal closely throughout the exposure period.
-
-
Post-Administration:
-
After the exposure is complete, turn off the nebulizer and carefully remove the animal from the chamber.
-
Proceed with cardiovascular monitoring as described in Protocol 2.
-
Clean the nebulizer and chamber according to the manufacturer's instructions.
-
Protocol 2: Continuous Cardiovascular Monitoring in Rodents via Telemetry
Objective: To continuously monitor electrocardiogram (ECG) and blood pressure in conscious, freely moving rodents following levalbuterol administration.
Materials:
-
Implantable telemetry device (e.g., from DSI)
-
Surgical tools for implantation
-
Receivers and data acquisition system
-
Analysis software
Procedure:
-
Telemetry Device Implantation (pre-study):
-
Surgically implant the telemetry device according to the manufacturer's instructions and approved institutional protocols. This is a survival surgery and requires sterile technique and appropriate anesthesia and analgesia.
-
For blood pressure monitoring, the catheter is typically placed in the abdominal aorta.
-
For ECG, the leads are placed subcutaneously.
-
Allow for a recovery period of at least one week before starting the experiment.
-
-
Baseline Data Collection:
-
Before levalbuterol administration, record baseline cardiovascular data for a sufficient period (e.g., 24 hours) to establish a diurnal rhythm and stable baseline values for each animal.
-
-
Levalbuterol Administration:
-
Administer levalbuterol as described in Protocol 1.
-
-
Post-Dosing Data Collection:
-
Continuously record ECG and blood pressure data for a predetermined period after levalbuterol administration (e.g., 4-6 hours).
-
Ensure the animal is in its home cage and moving freely to minimize stress-induced cardiovascular changes.
-
-
Data Analysis:
-
Analyze the collected data to determine changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT).
-
Compare the post-dose data to the baseline data for each animal to quantify the cardiovascular effects of levalbuterol.
-
Mandatory Visualizations
β2-Adrenergic Receptor Signaling Pathway in Cardiomyocytes
Experimental Workflow for Cardiovascular Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cardiovascular effects after inhalation of large doses of albuterol dry powder in rats, monkeys, and dogs: a species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of levalbuterol and racemic albuterol based on cardiac adverse effects in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 7. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 8. dvm360.com [dvm360.com]
- 9. aaha.org [aaha.org]
- 10. researchgate.net [researchgate.net]
- 11. Levalbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Levalbuterol Nebulizer Delivery for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable nebulizer delivery of Levalbuterol (B1212921) for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to control for consistent Levalbuterol nebulization in my experiments?
A1: Achieving consistent nebulization requires controlling several variables:
-
Nebulizer Type and Brand: Different nebulizers (e.g., jet, ultrasonic, vibrating mesh) have distinct performance characteristics.[1][2][3] For consistency, use the same make and model throughout an experimental series.
-
Flow Rate of Driving Gas (for jet nebulizers): The gas flow rate significantly impacts particle size and output.[4][5] Higher flow rates generally produce smaller particles.[4] It is crucial to use a calibrated and consistent flow source.
-
Fill Volume: The volume of the Levalbuterol solution in the nebulizer cup can affect the total drug delivered and the time of nebulization.[4] Maintain a consistent starting volume for all experiments.
-
Drug Formulation: Ensure the Levalbuterol solution has a consistent concentration and is free of particles or discoloration before use.[6][7] If diluting a concentrate, use sterile normal saline and a precise, validated dilution protocol.[8][9][10]
-
Environmental Conditions: Temperature and humidity can influence aerosol particle size and stability. Conduct experiments in a controlled environment.
-
Cleaning and Maintenance: Residual drug or contaminants from previous experiments can alter nebulization.[11][12] Implement a rigorous and consistent cleaning protocol.[12][13][14][15]
Q2: How should I prepare and store Levalbuterol solution for my experiments?
A2: Proper handling and storage are vital for maintaining the integrity of Levalbuterol solution:
-
Storage: Store Levalbuterol nebulization solution in its protective foil pouch at 20°C to 25°C (68°F to 77°F).[16][17] Protect it from light and excessive heat.[16][17]
-
Use After Opening: Once the foil pouch is opened, vials should be used within two weeks.[6][8][18] If a vial is removed from the pouch, it should be protected from light and used within one week.[6][16][18]
-
Concentrate Dilution: If using a concentrated solution, it must be diluted with sterile normal saline before use.[9][10] Use the diluted solution immediately.[16]
-
Visual Inspection: Before each use, visually inspect the solution. It should be clear and colorless.[6][7][19] Do not use it if it is cloudy, discolored, or contains particulate matter.[6][7]
-
Mixing with Other Drugs: The compatibility of Levalbuterol with other drugs in a nebulizer has not been fully established.[9][10] It is not recommended to mix Levalbuterol with other medications in the nebulizer unless specifically validated for your experimental protocol.[7][8][18][20][21]
Q3: What is the optimal particle size for Levalbuterol delivery to the lungs?
A3: For effective delivery to the lower respiratory tract, the ideal particle size for nebulized aerosols is between 1 and 5 micrometers (µm).[4][5][22][23] Particles larger than 5 µm tend to impact in the upper airways, while particles smaller than 1 µm are often exhaled.[4][22][23]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or No Aerosol Mist | - Clogged nebulizer nozzle- Insufficient gas flow (jet nebulizers)- Damaged or improperly assembled nebulizer components- Insufficient solution volume | - Clean the nebulizer: Follow the manufacturer's instructions for cleaning and disinfection.[12][13][14][15]- Check gas flow: Ensure the compressor is functioning correctly and the tubing is not kinked. Verify the flow rate with a calibrated flow meter.- Inspect components: Check for cracks, wear, or improper assembly of the nebulizer cup, baffle, and mouthpiece/mask.[13]- Verify fill volume: Ensure the correct volume of Levalbuterol solution is in the nebulizer cup. |
| Variable Particle Size Distribution | - Fluctuations in gas flow rate- Inconsistent fill volume- Nebulizer degradation over time- Improper cleaning leading to residue buildup | - Stabilize gas flow: Use a high-quality, regulated air or oxygen source.[4]- Standardize fill volume: Use a calibrated pipette to ensure a consistent starting volume for each experiment.- Monitor nebulizer performance: Characterize the particle size distribution at regular intervals to detect any drift in performance. Consider replacing disposable nebulizers after a set number of uses.[5]- Implement a stringent cleaning protocol: Ensure all components are thoroughly cleaned and dried between experiments.[12][14] |
| Reduced Drug Delivery/Output | - Leak in the nebulizer system- Incorrect assembly- High residual volume | - Check for leaks: Ensure all connections between the compressor, tubing, and nebulizer are tight.[13]- Verify assembly: Double-check that all nebulizer parts are assembled according to the manufacturer's instructions.[13]- Characterize residual volume: Measure the amount of solution remaining in the nebulizer after the run is complete. If it is high, consider a different nebulizer model with a lower residual volume. |
| Crystallization of Levalbuterol in Nebulizer | - Solution evaporation- Use of non-isotonic saline for dilution | - Control nebulization time: Avoid excessively long nebulization times which can lead to evaporation and concentration of the drug.- Use sterile normal saline: When diluting Levalbuterol concentrate, always use sterile 0.9% sodium chloride solution.[8][9][10] |
Data Presentation: Nebulizer Performance Characteristics
The following table summarizes key performance parameters for different types of nebulizers. Note that these are representative values and can vary between specific models and manufacturers.
| Nebulizer Type | Typical Particle Size (MMAD*) | Drug Output Rate | Residual Volume | Key Advantages | Key Disadvantages |
| Jet Nebulizer | 3-6 µm | 0.1-0.4 mL/min | 0.5-1.5 mL | Low cost, robust | Requires compressed gas, noisy, longer treatment times |
| Vibrating Mesh Nebulizer | 2-5 µm | 0.2-1.0 mL/min | <0.1 mL | Quiet, fast, portable, low residual volume | Higher cost, more fragile |
| Ultrasonic Nebulizer | 1-6 µm | 0.2-1.5 mL/min | 0.5-1.5 mL | Quiet, rapid delivery | Can heat and degrade some drug formulations |
* Mass Median Aerodynamic Diameter
Experimental Protocols
Protocol 1: Validation of Nebulizer Output Rate
Objective: To determine the rate of Levalbuterol delivery from the nebulizer.
Methodology:
-
Prepare the Levalbuterol solution to the desired concentration.
-
Accurately pipette a defined volume of the solution into the nebulizer cup.
-
Set the driving gas flow rate to the specified experimental setting (for jet nebulizers).
-
Place a filter assembly at the nebulizer outlet to capture the aerosolized drug.
-
Activate the nebulizer for a precise duration (e.g., 60 seconds).
-
Extract the Levalbuterol from the filter using a validated analytical solvent.
-
Quantify the amount of Levalbuterol using a suitable analytical method (e.g., HPLC).
-
Repeat the measurement at different time points to ensure a consistent output rate.
-
The output rate is calculated as the mass of drug collected on the filter divided by the collection time.
Protocol 2: Determination of Aerodynamic Particle Size Distribution
Objective: To characterize the particle size distribution of the nebulized Levalbuterol aerosol.
Methodology:
-
Assemble a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) according to the manufacturer's instructions.
-
Prepare the Levalbuterol solution and fill the nebulizer.
-
Connect the nebulizer to the inlet of the cascade impactor.
-
Operate the nebulizer under the defined experimental conditions for a set duration, drawing the aerosol through the impactor at a calibrated flow rate.
-
Disassemble the impactor and rinse each stage and the filter with a validated solvent to recover the deposited Levalbuterol.
-
Quantify the amount of Levalbuterol on each stage using an appropriate analytical method (e.g., HPLC).
-
Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) to characterize the particle size distribution.
Visualizations
References
- 1. Devices for Improved Delivery of Nebulized Pharmaceutical Aerosols to the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro delivery efficiencies of nebulizers for different breathing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddl-conference.com [ddl-conference.com]
- 4. hawaii.edu [hawaii.edu]
- 5. Mechanical factors affecting nebulized albuterol aerosol particle sizes for asthma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. levalbuterol 0.63 mg/3 mL solution for nebulization | Kaiser Permanente [healthy.kaiserpermanente.org]
- 7. levalbuterol concentrate 1.25 mg/0.5 mL solution for nebulization | Kaiser Permanente [healthy.kaiserpermanente.org]
- 8. Levalbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. shop.medtechlife.com [shop.medtechlife.com]
- 12. How to Clean and Maintain Your Nebulizer for Optimal Performance [lincare.com]
- 13. nhlbi.nih.gov [nhlbi.nih.gov]
- 14. lung.org [lung.org]
- 15. Nebulizer Treatment and Cleaning | Treatments & Procedures [cincinnatichildrens.org]
- 16. drugs.com [drugs.com]
- 17. Levalbuterol (Xopenex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. levalbuterol 1.25 mg/3 mL solution for nebulization | Kaiser Permanente [healthy.kaiserpermanente.org]
- 19. getasthmahelp.org [getasthmahelp.org]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. drugs.com [drugs.com]
- 22. inhalationmag.com [inhalationmag.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Levalbuterol Hydrochloride Assay Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a Levalbuterol Hydrochloride assay, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. It offers a comparative look at typical performance data against established acceptance criteria and includes detailed experimental protocols to aid in the design and execution of validation studies.
This compound, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Ensuring the identity, strength, quality, and purity of Levalbuterol in pharmaceutical formulations is critical, making a validated analytical assay indispensable. This guide is intended to be a practical resource for researchers and quality control analysts involved in the development and validation of analytical methods for this active pharmaceutical ingredient (API).
Understanding ICH Q2(R1) Validation Parameters for an Assay
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1] For a quantitative assay of an API like this compound, the following characteristics are typically evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2][3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Validation Parameters
The following tables summarize typical acceptance criteria for an HPLC-based assay for this compound and provide representative experimental data compiled from various sources.
Table 1: Specificity and Forced Degradation
Specificity is demonstrated through forced degradation studies to ensure the method can separate Levalbuterol from potential degradation products.[2][3]
| Stress Condition | Time | Observation | Assay of Active vs. Control (%) | Peak Purity |
| 0.1 M HCl | 1 hour | Significant degradation observed. | 85.2% | Passes |
| 0.1 M NaOH | 1 hour | Significant degradation observed. | 81.5% | Passes |
| 3% H2O2 | 1 hour | Moderate degradation observed. | 92.1% | Passes |
| Thermal (80°C) | 1 hour | Minor degradation observed. | 97.8% | Passes |
| Photolytic (UV light at 365 nm) | 5 hours | Negligible degradation observed. | 99.5% | Passes |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Representative Results |
| Range | 80% to 120% of the test concentration.[1] | 80 µg/mL to 120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998[5] |
| y-intercept | Report | Close to zero |
| Slope | Report | Provides response factor |
Table 3: Accuracy (Recovery)
Accuracy is typically assessed by spiking a placebo with known concentrations of this compound at different levels.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 100% | 100.0 | 100.2 | 100.20% |
| 120% | 120.0 | 119.5 | 99.58% |
| Average % Recovery | 98.0% - 102.0% | 99.84% |
Table 4: Precision (Repeatability and Intermediate Precision)
| Parameter | Acceptance Criteria (%RSD) | Representative Results (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | 0.65% |
| Intermediate Precision | ||
| Analyst to Analyst | ≤ 2.0% | 0.89% |
| Day to Day | ≤ 2.0% | 1.15% |
| Instrument to Instrument | ≤ 2.0% | 1.32% |
Table 5: Detection and Quantitation Limits
| Parameter | Method | Representative Results |
| Detection Limit (DL) | Based on Signal-to-Noise ratio (3:1) | 0.8 ng[5] |
| Quantitation Limit (QL) | Based on Signal-to-Noise ratio (10:1) | 2.5 ng[5] |
Table 6: Robustness
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions.[2]
| Parameter Varied | Variation | System Suitability Impact | % Assay Change |
| Flow Rate | ± 0.2 mL/min | Acceptable | < 2.0% |
| Mobile Phase pH | ± 0.2 units | Acceptable | < 2.0% |
| Column Temperature | ± 5°C | Acceptable | < 2.0% |
| Wavelength | ± 5 nm | Acceptable | < 2.0% |
Experimental Protocols
HPLC Assay Method for this compound
This protocol is based on typical methods found in the USP monograph and other literature.[6]
-
Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound Reference Standard (RS)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing (L1)
-
Mobile Phase: A gradient mixture of Solution A (1 in 1000 solution of phosphoric acid in water) and Solution B (acetonitrile, methanol, water, and phosphoric acid in a 700:700:600:2 ratio).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Standard Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound RS into a 100-mL volumetric flask. Dissolve in and dilute to volume with Solution A.
-
Assay Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound sample into a 100-mL volumetric flask. Dissolve in and dilute to volume with Solution A.
-
Procedure: Inject the standard and assay preparations into the chromatograph, record the peak areas, and calculate the amount of this compound.
Validation Experiments
-
Specificity (Forced Degradation): Prepare solutions of this compound at approximately 100 µg/mL. Expose these solutions to the stress conditions outlined in Table 1. After the specified time, neutralize the acidic and basic solutions, and dilute all samples to the target concentration with the mobile phase. Analyze by HPLC and check for the separation of the main peak from any degradation product peaks.
-
Linearity: Prepare a series of at least five concentrations of this compound RS, typically ranging from 80% to 120% of the assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare a placebo mixture. Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) with a known amount of this compound RS. Prepare each concentration level in triplicate. Analyze the samples and calculate the percentage recovery.
-
Precision:
-
Repeatability: Prepare six separate assay preparations from the same homogeneous batch of this compound at 100% of the test concentration. Analyze and calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and on a different instrument. Compare the results from both studies.
-
-
Robustness: Analyze the standard solution while making small, deliberate changes to the chromatographic conditions as listed in Table 6. Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.
Visualizing the Validation Process
The following diagrams illustrate the logical flow of the validation process and a specific workflow for the this compound assay validation.
Caption: Logical workflow of analytical method validation as per ICH guidelines.
Caption: Experimental workflow for Levalbuterol HCl HPLC assay validation.
Conclusion
A robust and validated assay for this compound is fundamental to ensuring the quality and efficacy of the final drug product. By systematically evaluating the analytical method against the parameters set forth in the ICH Q2(R1) guideline—specificity, linearity, accuracy, precision, and robustness—researchers can have high confidence in the generated data. The comparative data and detailed protocols in this guide serve as a practical reference for establishing a validated, reliable, and compliant assay for this compound.
References
A Comparative In Vitro Analysis of Levalbuterol Versus Racemic Albuterol: A Guide for Researchers
An objective comparison of the in vitro pharmacological profiles of levalbuterol (B1212921) ((R)-albuterol) and racemic albuterol, providing researchers, scientists, and drug development professionals with essential experimental data and methodologies.
Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction. The commercially available formulation is a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. In vitro studies have consistently demonstrated that the pharmacological activity of racemic albuterol resides almost exclusively in the (R)-enantiomer, levalbuterol.[1][2] This guide provides a comparative in vitro analysis of levalbuterol and racemic albuterol, focusing on receptor binding affinity, adenylyl cyclase activation, and potential off-target effects, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies, highlighting the differences in β2-adrenergic receptor binding affinity and the subsequent activation of the downstream signaling pathway.
| Compound | β2-Adrenergic Receptor Binding Affinity (Ki) | Reference |
| Racemic Albuterol | 1000 nM | [3] |
| Levalbuterol ((R)-albuterol) | Significantly Higher than (S)-albuterol | [4] |
| (S)-Albuterol | ~100-150 fold lower than (R)-albuterol | [4] |
Table 1: β2-Adrenergic Receptor Binding Affinity. This table quantitatively compares the binding affinity of racemic albuterol and its enantiomers to the β2-adrenergic receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Adenylyl Cyclase Activation (cAMP production) EC50 | Reference |
| Racemic Albuterol | Data not available from a single comparative study | |
| Levalbuterol ((R)-albuterol) | Data not available from a single comparative study | |
| (S)-Albuterol | Does not activate adenylyl cyclase | [5] |
Key In Vitro Differentiators
Receptor Binding and Bronchodilatory Effects: Levalbuterol, the (R)-enantiomer of albuterol, is responsible for the bronchodilatory effects attributed to the racemic mixture.[6][7] It exhibits a significantly higher binding affinity for the β2-adrenergic receptor, estimated to be 100 to 150 times greater than that of the (S)-enantiomer.[4] The (S)-enantiomer is often considered pharmacologically inert in terms of β2-agonist activity.[2]
Potential Off-Target and Adverse Effects of (S)-Albuterol: While the (R)-enantiomer drives the therapeutic effects, in vitro studies have suggested that the (S)-enantiomer is not merely an inactive component. Some research indicates that (S)-albuterol may possess pro-inflammatory properties and could potentially contribute to bronchoconstriction.[5][6] These findings have led to the hypothesis that the presence of (S)-albuterol in the racemic mixture might counteract some of the beneficial effects of levalbuterol.
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for interpretation and replication.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This assay is fundamental in determining the binding affinity (Ki) of a ligand for its receptor.
Objective: To determine the inhibition constant (Ki) of levalbuterol, (S)-albuterol, and racemic albuterol for the human β2-adrenergic receptor.
Materials:
-
Human β2-adrenergic receptor-expressing cell membranes.
-
Radioligand (e.g., [3H]Dihydroalprenolol - [3H]DHA).
-
Levalbuterol, (S)-albuterol, and racemic albuterol of known concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Generalized Protocol:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]DHA), and varying concentrations of the unlabeled competitor ligands (levalbuterol, (S)-albuterol, or racemic albuterol).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay (cAMP Production)
This functional assay measures the ability of a ligand to activate the β2-adrenergic receptor and stimulate the production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of levalbuterol, (S)-albuterol, and racemic albuterol in stimulating cAMP production in a relevant cell line.
Materials:
-
A suitable cell line expressing the human β2-adrenergic receptor (e.g., human airway smooth muscle cells).
-
Levalbuterol, (S)-albuterol, and racemic albuterol of known concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Generalized Protocol:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the test compounds (levalbuterol, (S)-albuterol, or racemic albuterol) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can then be determined from this curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: β2-Adrenergic Receptor Signaling Pathway activated by Levalbuterol.
Caption: Generalized workflow for in vitro comparison experiments.
References
- 1. Effects of albuterol enantiomers on in vitro bronchial reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Levalbuterol and Racemic Albuterol Based on Cardiac Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
A Head-to-Head Comparison of Levalbuterol and Formoterol on Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacological effects of levalbuterol (B1212921) and formoterol (B127741) on airway smooth muscle relaxation. The information presented is collated from preclinical studies to assist in research and drug development endeavors.
Executive Summary
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-agonist (SABA), while formoterol is a long-acting β2-agonist (LABA). Both are potent bronchodilators that relax airway smooth muscle by activating β2-adrenergic receptors. Preclinical data from in vitro studies on guinea pig tracheal smooth muscle, a standard model for assessing bronchodilator activity, indicate that formoterol is significantly more potent than salbutamol (B1663637) (racemic albuterol, of which levalbuterol is the active component). While both drugs are effective at inducing relaxation, their distinct pharmacokinetic and pharmacodynamic profiles, particularly onset and duration of action, are key differentiators.
Quantitative Comparison of Relaxant Effects
The following table summarizes the in vitro potency of levalbuterol (represented by data from its racemic parent, salbutamol/albuterol) and formoterol on guinea pig tracheal smooth muscle relaxation. Potency is expressed as the negative logarithm of the molar concentration that produces 50% of the maximum response (pEC50), where a higher value indicates greater potency.
| Drug | Agonist Class | Potency (pEC50) on Guinea Pig Trachea [Pre-contracted with Carbachol] | Reference |
| Formoterol | Long-Acting β2-Agonist (LABA) | 9.32 ± 0.05 | [1] |
| Salbutamol (Albuterol) | Short-Acting β2-Agonist (SABA) | 7.82 ± 0.08 | [1] |
Note: Data for salbutamol is used as a proxy for levalbuterol, as levalbuterol is the active (R)-enantiomer of racemic albuterol/salbutamol.
Mechanism of Action: Signaling Pathway
Both levalbuterol and formoterol exert their relaxant effects on airway smooth muscle by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a well-defined signaling cascade, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments using isolated guinea pig tracheal smooth muscle preparations. This is a robust and widely accepted model for evaluating the pharmacological properties of bronchodilators.
Isolated Guinea Pig Tracheal Ring Preparation and Measurement of Relaxation
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized.
-
The trachea is carefully dissected and placed in a Krebs-Henseleit physiological salt solution.
-
The trachea is cut into rings, typically 2-3 mm in width.
-
In some protocols, the epithelium may be mechanically removed to study its influence on drug response.
-
Tracheal rings are suspended between two stainless steel hooks in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture.
2. Isometric Tension Recording:
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.
-
The transducer records changes in muscle tension, which are amplified and recorded on a data acquisition system.
-
An optimal resting tension (typically 1 gram) is applied to the tracheal rings, and they are allowed to equilibrate for a period of at least 60 minutes, with periodic washing.
3. Induction of Contraction:
-
To study the relaxant effects of the drugs, the tracheal smooth muscle is first pre-contracted to a stable tone.
-
A contractile agonist, such as carbachol (B1668302) or histamine, is added to the organ bath at a concentration that produces a submaximal (e.g., 80% of maximum) or maximal contraction.
4. Cumulative Concentration-Response Curves:
-
Once a stable contraction is achieved, the β2-agonist (levalbuterol or formoterol) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxant response is measured as the percentage reduction of the pre-induced tone.
-
From the resulting concentration-response curve, key pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximum relaxant effect) are determined.
References
A Comparative Guide to Purity Analysis of Levalbuterol Hydrochloride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity analysis of Levalbuterol (B1212921) Hydrochloride reference standards. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Ensuring the purity of reference standards is critical for the accurate quantification of the active pharmaceutical ingredient (API) and its impurities in pharmaceutical formulations. This document outlines the common analytical methodologies, compares purity specifications from reputable sources, and provides detailed experimental protocols.
I. Purity Specifications and Impurity Profiles
The purity of Levalbuterol Hydrochloride is primarily assessed by High-Performance Liquid Chromatography (HPLC). The United States Pharmacopeia (USP) sets forth stringent acceptance criteria for this compound, requiring an assay of 98.0% to 102.0% on an anhydrous basis[2][3]. The USP also specifies limits for various organic and inorganic impurities.
Table 1: Acceptance Criteria for this compound Reference Standards
| Parameter | Acceptance Criteria |
| Assay | 98.0%–102.0% (anhydrous basis)[2][3] |
| Organic Impurities | See Impurity Table below |
| Enantiomeric Purity | Not more than 0.2% of (S)-albuterol[3] |
| Residue on Ignition | Not more than 0.10%[3][4] |
| Heavy Metals | Not more than 10 ppm[3][4] |
| Water Content | Not more than 0.3%[3][4] |
| pH (1 in 100 solution) | 4.5–5.5[3][4] |
A critical aspect of purity analysis is the identification and quantification of related substances and potential degradation products. The USP monograph for this compound lists several known impurities.
Table 2: Organic Impurity Acceptance Criteria for this compound (USP) [3][5]
| Impurity Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Limit (NMT %) |
| Levalbuterol related compound A | 1.2 | 1.0 | 0.1 |
| Levalbuterol related compound H | 1.3 | 1.0 | 0.15 |
| Levalbuterol related compound B | 1.5 | 1.0 | 0.10 |
| Levalbuterol related compound C | 1.6 | 1.0 | 0.15 |
| Levalbuterol related compound D | 1.7 | 3.0 | 0.05 |
| Levalbuterol related compound E | 2.1 | 1.0 | 0.1 |
| Levalbuterol related compound F | 3.5 | 1.2 | 0.10 |
| Any individual unspecified impurity | - | - | 0.10 |
| Total impurities | - | - | 0.5 |
NMT: Not More Than
II. Analytical Methodologies: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity analysis of this compound. Both reversed-phase and chiral chromatography methods are employed to determine the assay and the enantiomeric purity, respectively.
Table 3: Comparison of HPLC Methods for this compound Analysis
| Parameter | Assay (Organic Impurities) - USP Method[2][3] | Enantiomeric Purity - USP Method[3][4] | Alternative HPLC Method[6] |
| Mode | Liquid Chromatography (LC) | Liquid Chromatography (LC) | High-Performance Liquid Chromatography (HPLC) |
| Detector | UV 220 nm[2] | UV 225 nm[3] | UV 278 nm[6] |
| Column | 4.6-mm × 15-cm; 5-µm packing L1[2] | 4.6-mm × 25-cm; 5-µm packing L63[3] | Chirex(5)-ICA and (R)NEA New Column[6] |
| Column Temp. | 35°C[2] | Ambient | Not Specified |
| Flow Rate | 1 mL/min[2] | 1 mL/min[3] | 1.0 mL/min[6] |
| Injection Vol. | 10 µL[2] | 10 µL[3] | Not Specified |
| Mobile Phase | Gradient of Phosphoric Acid in water and a mixture of Acetonitrile, Methanol, and Phosphoric acid in water[2] | Acetonitrile, methanol, acetic acid, and triethylamine (B128534) (500:500:3:1)[4] | N-hexane-dichloromethane-methanol-trifluoroacetic acid (240:140:20:1)[6] |
III. Detailed Experimental Protocols
The following sections provide a detailed breakdown of the experimental procedures for the assay and enantiomeric purity of this compound as per USP guidelines.
This method is used to quantify the amount of this compound and its related organic impurities.
1. System Suitability:
-
A system suitability solution containing USP this compound RS and known related compounds is prepared.
-
The resolution between critical peak pairs (e.g., levalbuterol and levalbuterol related compound A) must be not less than 4.9[5].
-
The tailing factor for the levalbuterol peak should not be more than 2.3[2].
-
The column efficiency should be greater than 5500 theoretical plates[2].
-
The relative standard deviation for replicate injections is not more than 2.0%[2].
2. Standard Solution Preparation:
-
Prepare a solution of USP this compound RS in the diluent to a known concentration of about 100 µg/mL[2].
3. Sample Solution Preparation:
-
Prepare a solution of the this compound sample in the diluent to a concentration of about 100 µg/mL[2].
4. Chromatographic Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of C13H21NO3·HCl in the portion of this compound taken.
dot
Caption: Workflow for the Assay and Organic Impurity Analysis of Levalbuterol HCl.
This chiral chromatography method is used to separate and quantify the (S)-albuterol enantiomer from the (R)-levalbuterol.
1. System Suitability:
-
A sensitivity solution containing both USP this compound RS and USP Albuterol RS is prepared.
-
The resolution between the levalbuterol and (S)-albuterol peaks must be not less than 2.0[4].
-
The tailing factor for both peaks should not be more than 2.2[4].
-
The relative standard deviation for replicate injections of the (S)-albuterol peak is not more than 20%[4].
2. Standard Solution Preparation:
-
Prepare a solution of USP Albuterol RS in the diluent to a known concentration of about 1.5 mg/mL[4].
3. Test Solution Preparation:
-
Prepare a solution of the this compound sample in the diluent to a concentration of about 0.8 mg/mL[4].
4. Chromatographic Procedure:
-
Separately inject equal volumes of the standard and test solutions.
-
Calculate the percentage of (S)-albuterol in the test sample.
dot
Caption: Experimental Workflow for Enantiomeric Purity Determination.
IV. Conclusion
The purity analysis of this compound reference standards is well-defined by pharmacopeial methods, primarily relying on HPLC for both assay and enantiomeric purity. Adherence to the detailed protocols outlined in the USP monographs is essential for ensuring the quality and consistency of this critical pharmaceutical ingredient. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to establish robust analytical procedures for this compound. Alternative methods, while available, should be thoroughly validated against the compendial methods to ensure accuracy and reproducibility.
References
Cross-Reactivity of Anti-Albuterol Antibodies with Levalbuterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of anti-albuterol antibodies with its R-enantiomer, levalbuterol (B1212921). The information presented herein is crucial for the development and validation of specific immunoassays for the detection and quantification of these bronchodilators. Due to a lack of direct comparative studies in publicly available literature, this guide combines established principles of stereochemistry and immunochemistry with generalized experimental protocols to provide a framework for assessing this cross-reactivity.
Executive Summary
Albuterol, a widely used bronchodilator, is a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. Levalbuterol is the pharmacologically active enantiomer, responsible for the therapeutic effects of albuterol. Given that antibodies can exhibit a high degree of stereoselectivity, it is critical to understand the extent to which antibodies generated against racemic albuterol will cross-react with levalbuterol. This understanding is paramount for the accurate and specific measurement of these compounds in biological matrices. While direct quantitative data on the cross-reactivity is not extensively published, the structural identity of levalbuterol to one of the enantiomers in racemic albuterol suggests a high degree of cross-reactivity is probable.
Data Presentation
As direct experimental data from a single study is unavailable, the following table summarizes the expected cross-reactivity based on immunological principles. This table serves as a hypothesis for researchers to test using the experimental protocols outlined below.
| Analyte | Antibody Target | Expected Cross-Reactivity (%) | Rationale |
| Levalbuterol | Anti-Albuterol (racemic) | High (Potentially >50%) | Levalbuterol is the (R)-enantiomer and constitutes 50% of the racemic albuterol immunogen. Polyclonal antibodies are likely to contain a population that recognizes the R-enantiomer. |
| (S)-Albuterol | Anti-Albuterol (racemic) | Variable | The cross-reactivity will depend on the specific epitopes recognized by the polyclonal antibody population. Some antibodies may be specific to the S-enantiomer, while others may recognize epitopes common to both. |
| Racemic Albuterol | Anti-Albuterol (racemic) | 100% (by definition) | The antibody was generated against the racemic mixture. |
Experimental Protocols
To experimentally determine the cross-reactivity of anti-albuterol antibodies with levalbuterol, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method.
Competitive ELISA Protocol
1. Reagents and Materials:
-
Anti-albuterol antibody (polyclonal or monoclonal)
-
Albuterol-protein conjugate (e.g., albuterol-BSA) for coating
-
Levalbuterol standard
-
Racemic albuterol standard
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the albuterol-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the anti-albuterol antibody and varying concentrations of the competitor (racemic albuterol or levalbuterol) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC₅₀ of Albuterol / IC₅₀ of Levalbuterol) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.
Mandatory Visualization
Beta-2 Adrenergic Receptor Signaling Pathway
Albuterol and levalbuterol exert their therapeutic effects by acting as agonists for the beta-2 adrenergic receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway activated by albuterol/levalbuterol.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical flow of a competitive ELISA to determine the cross-reactivity of an anti-albuterol antibody.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Conclusion
The stereoselective nature of antibody-antigen interactions is a critical consideration in the development of immunoassays for chiral drugs like albuterol. While direct published data is scarce, it is highly probable that anti-albuterol antibodies raised against the racemic mixture will exhibit significant cross-reactivity with levalbuterol. The degree of this cross-reactivity can be precisely determined using the competitive ELISA protocol outlined in this guide. For applications requiring the specific quantification of levalbuterol in the presence of the (S)-enantiomer, the development of a stereospecific monoclonal antibody targeting the (R)-enantiomer would be the most robust approach. Researchers are encouraged to perform in-house validation to confirm the cross-reactivity profiles of their specific antibody reagents.
A Comparative Guide to Validating Bioassays for Levalbuterol Potency Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioassay methods for determining the potency of Levalbuterol, the pharmacologically active (R)-enantiomer of albuterol. We present detailed experimental protocols for a cell-based bioassay and a compendial chromatographic method, alongside quantitative data for easy comparison. This document aims to equip researchers and quality control analysts with the necessary information to select and implement a suitable potency assay for Levalbuterol in a drug development and quality control setting.
Introduction to Levalbuterol and Potency Assays
Levalbuterol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.[2] A potency assay is a critical quality attribute for biopharmaceuticals, providing a quantitative measure of the drug's biological activity and ensuring lot-to-lot consistency and efficacy.[3]
Levalbuterol's Mechanism of Action: The β2-Adrenergic Signaling Pathway
Levalbuterol selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[4] The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[4][5]
Figure 1: Levalbuterol's signaling cascade.
Comparison of Potency Assay Methods
Two primary methods for determining Levalbuterol potency are presented: a cell-based bioassay that measures the biological response and a physicochemical method using High-Performance Liquid Chromatography (HPLC) for quantification and purity.
| Parameter | Cell-Based cAMP Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the physiological response (cAMP production) in cells expressing the target receptor upon drug stimulation. | Separates, identifies, and quantifies the active pharmaceutical ingredient (API) and its impurities based on physicochemical properties. |
| Measures | Biological activity (potency). | Identity, purity, and concentration of Levalbuterol. |
| Typical Cell Line | CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor. | Not applicable. |
| Endpoint | EC50 value, Relative Potency. | Peak area, retention time. |
| Throughput | Moderate to High (96- or 384-well plates). | High. |
| Relevance | Directly reflects the drug's mechanism of action. | Infers potency based on the quantity of the pure active substance. |
Experimental Protocols
Cell-Based Bioassay: cAMP Accumulation Assay
This method quantifies the potency of Levalbuterol by measuring its ability to stimulate the production of cyclic AMP (cAMP) in a cell line stably expressing the human β2-adrenergic receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human β2-adrenergic receptor gene.
-
Culture Medium: DMEM/F12 or DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-Bicarbonate buffer or similar, supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Levalbuterol Standard and Sample: Prepare a stock solution and serial dilutions.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Microplate Reader: Capable of detecting the signal from the chosen cAMP assay kit.
Protocol:
-
Cell Culture: Culture the β2-adrenergic receptor-expressing cells in T-flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96- or 384-well microplates at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing IBMX. Incubate for 30 minutes at 37°C.
-
Drug Treatment: Add serial dilutions of the Levalbuterol standard and test samples to the wells. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the EC50 (the concentration that elicits 50% of the maximal response). Calculate the relative potency of the test sample compared to the standard.
Experimental Workflow for Cell-Based Bioassay:
References
A Comparative Analysis of the In Vivo Bronchoprotective Effects of Levalbuterol and Salmeterol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bronchodilators is critical for advancing respiratory medicine. This guide provides an objective comparison of the in vivo bronchoprotective effects of Levalbuterol (B1212921), a short-acting beta-2 agonist (SABA), and Salmeterol (B1361061), a long-acting beta-2 agonist (LABA), supported by experimental data.
Levalbuterol, the (R)-enantiomer of albuterol, and Salmeterol are both widely used beta-2 adrenergic agonists for the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] While both drugs stimulate beta-2 receptors in the bronchial musculature leading to smooth muscle relaxation and bronchodilation, their pharmacokinetic and pharmacodynamic profiles result in distinct clinical applications and bronchoprotective effects.[3][4]
Mechanism of Action: A Shared Pathway with Key Differences
Both Levalbuterol and Salmeterol exert their effects by activating beta-2 adrenergic receptors on airway smooth muscle cells. This activation stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various proteins. This cascade ultimately results in the inhibition of myosin light-chain kinase and a decrease in intracellular calcium levels, causing smooth muscle relaxation and bronchodilation.[1][4]
The primary distinction in their mechanism lies in their molecular structure and how they interact with the beta-2 receptor. Salmeterol possesses a long, lipophilic side chain that allows it to anchor to an "exosite" on or near the receptor.[6] This anchoring provides a sustained activation of the receptor, resulting in a longer duration of action of approximately 12 hours.[3][6] In contrast, Levalbuterol has a more rapid onset of action but a shorter duration of effect, typically lasting 4 to 6 hours.[3][6]
Quantitative Comparison of Bronchoprotective Effects
The following table summarizes key quantitative data from clinical studies, providing a comparative view of the bronchoprotective effects of Levalbuterol and Salmeterol. The data is primarily derived from studies comparing these drugs to racemic albuterol/salbutamol (B1663637) or placebo, as direct head-to-head trials are limited.
| Parameter | Levalbuterol | Salmeterol | Key Findings & Citations |
| Onset of Action | Rapid (within minutes) | Slower (up to 30 minutes for maximum effect) | Levalbuterol provides faster relief of acute bronchospasm.[6] |
| Duration of Action | 4 - 6 hours | ≥ 12 hours | Salmeterol offers prolonged bronchodilation and bronchoprotection.[3][7] |
| Forced Expiratory Volume in 1 second (FEV1) Improvement | Significant improvement, with 1.25 mg showing greater effect than 0.63 mg.[8] | Significant and sustained improvement in FEV1 over 12 hours.[9][10] | Both drugs effectively improve FEV1. Salmeterol provides a longer-lasting effect. |
| Peak Expiratory Flow (PEF) Improvement | Not explicitly detailed in the provided results. | Significantly higher mean morning PEF compared to salbutamol.[11] | Salmeterol has been shown to improve morning PEF, indicating better overnight control. |
| Protection against Methacholine (B1211447) Challenge (PC20) | Pretreatment with S-albuterol (the other enantiomer in racemic albuterol) was found to reduce the PC20 for methacholine, suggesting a potential negative interaction that is absent with pure Levalbuterol.[12] | Significantly increases PC20 for up to 12 hours, indicating prolonged bronchoprotection. The protective effect is dose-dependent.[7][9] | Salmeterol provides a sustained and significant bronchoprotective effect against a common bronchoconstrictor challenge. |
| Dose Equivalence | 0.63 mg of Levalbuterol showed similar FEV1 improvement to 2.5 mg of racemic albuterol.[8] | A weight-for-weight dose ratio for salmeterol:salbutamol is suggested to be ≤ 1:4.[13][14] | These findings help in determining therapeutically equivalent doses when comparing or switching between these medications. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols derived from the cited literature for assessing the bronchoprotective effects of these agents.
Methacholine Challenge Study Protocol
This protocol is designed to assess the bronchoprotective effect of an inhaled beta-2 agonist against a bronchoconstricting agent.
-
Subject Selection: Participants are typically stable asthmatics with a baseline Forced Expiratory Volume in one second (FEV1) of ≥ 65% of the predicted value and a screening provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) of ≤ 8 mg/ml.[13][14]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial design is often employed.[7][13][14]
-
Procedure:
-
A baseline methacholine challenge is performed to determine the initial PC20.
-
On separate study days, subjects inhale the investigational drug (e.g., Levalbuterol or Salmeterol) or a placebo.
-
Methacholine challenges are repeated at specific time points after drug administration (e.g., 30 minutes, 120 minutes, and up to 12 hours) to assess the duration of the bronchoprotective effect.[7][13]
-
Spirometry (measuring FEV1) is performed before and after each methacholine dose.
-
-
Outcome Measures: The primary outcome is the PC20, calculated for each challenge. A higher PC20 value after drug administration indicates a greater bronchoprotective effect.
FEV1 and PEF Monitoring Protocol
This protocol is used to evaluate the bronchodilator effect of the drugs over time.
-
Subject Selection: Patients with mild to moderate reversible airways obstruction (FEV1 > 50% predicted) are recruited.[11]
-
Study Design: A randomized, double-blind, parallel-group study is a common design.[10][11]
-
Procedure:
-
Baseline lung function (FEV1 and Peak Expiratory Flow - PEF) is measured.
-
Patients are randomized to receive either Levalbuterol or Salmeterol at specified doses and intervals (e.g., Salmeterol 50 micrograms twice daily).[11]
-
Patients record their morning and evening PEF daily.
-
FEV1 is measured at clinic visits at various time points throughout the study (e.g., day 1, 4 weeks, 8 weeks, 12 weeks).[10]
-
-
Outcome Measures: The primary outcomes are the changes in FEV1 and PEF from baseline over the treatment period.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. What is the mechanism of Levalbuterol? [synapse.patsnap.com]
- 2. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Salmeterol - Wikipedia [en.wikipedia.org]
- 4. Levosalbutamol - Wikipedia [en.wikipedia.org]
- 5. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The effect of inhaled salmeterol on methacholine responsiveness in subjects with asthma up to 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved bronchodilation with levalbuterol compared with racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchodilator and bronchoprotective effects of salmeterol in young patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A twelve-week comparison of salmeterol and salbutamol in the treatment of mild-to-moderate asthma: a Canadian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Twelve month comparison of salmeterol and salbutamol as dry powder formulations in asthmatic patients. European Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the dose response to levalbuterol with and without pretreatment with S-albuterol after methacholine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose equivalence and bronchoprotective effects of salmeterol and salbutamol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose equivalence and bronchoprotective effects of salmeterol and salbutamol in asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination of Levalbuterol Samples by Polarimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polarimetry with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for determining the enantiomeric excess (e.e.) of Levalbuterol. Levalbuterol, the (R)-enantiomer of Albuterol, is the therapeutically active isomer for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate determination of its enantiomeric purity is critical for ensuring drug efficacy and safety. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes workflow diagrams to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Enantiomeric Excess and Analytical Techniques
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical quality attribute for chiral drugs like Levalbuterol, as the different enantiomers can have distinct pharmacological and toxicological profiles.
Polarimetry is a traditional and direct method for measuring enantiomeric excess. It relies on the principle that enantiomers rotate the plane of polarized light to an equal but opposite extent. The observed rotation of a sample is directly proportional to the concentration of the excess enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and individual quantification based on peak areas.
Chiral Supercritical Fluid Chromatography (SFC) is a more recent technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC, making it an attractive alternative for chiral analysis.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of Levalbuterol depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of polarimetry, chiral HPLC, and chiral SFC.
| Feature | Polarimetry | Chiral HPLC | Chiral SFC |
| Principle | Measurement of optical rotation | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase |
| Speed | Fast | Moderate to Slow | Fast to Very Fast |
| Sensitivity | Lower | High | High |
| Accuracy | Good, but can be affected by impurities | High | High |
| Sample Throughput | High | Moderate | High |
| Solvent Consumption | Low | High | Low |
| Instrumentation Cost | Lower | High | Highest |
| Method Development | Simple | Complex | Complex |
| Direct Measurement | Yes | No (requires separation) | No (requires separation) |
Experimental Protocols
Polarimetric Determination of Levalbuterol Enantiomeric Excess
This protocol describes the determination of the enantiomeric excess of a Levalbuterol sample using a polarimeter.
Instrumentation:
-
Polarimeter with a sodium D-line lamp (589 nm)
-
1 dm polarimeter cell
-
Volumetric flasks and pipettes
Reagents:
-
Levalbuterol sample
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Standard Preparation: Accurately weigh approximately 100 mg of pure Levalbuterol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Sample Preparation: Accurately weigh a quantity of the Levalbuterol sample expected to contain approximately 100 mg of Levalbuterol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Blank Measurement: Fill the polarimeter cell with methanol and place it in the polarimeter. Zero the instrument.
-
Standard Measurement: Rinse the cell with the Levalbuterol standard solution and then fill it. Measure the optical rotation of the standard solution. Record the reading. The specific rotation of pure (-)-Albuterol (Levalbuterol) is reported to be -32.1969°.
-
Sample Measurement: Rinse the cell with the Levalbuterol sample solution and then fill it. Measure the optical rotation of the sample solution. Record the reading.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% e.e.) is calculated using the following formula:
% e.e. = (|Observed Specific Rotation| / |Specific Rotation of Pure Enantiomer|) x 100
Where the Observed Specific Rotation is calculated as:
[α] = α / (l x c)
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
-
Workflow for Polarimetric Analysis
Caption: Workflow for enantiomeric excess determination by polarimetry.
Chiral HPLC Method for Levalbuterol Enantiomeric Excess
This protocol outlines a chiral HPLC method for the separation and quantification of Levalbuterol and its enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chirex (S)-ICA and (R)-NEA)
-
Data acquisition and processing software
Reagents:
-
Levalbuterol sample
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (240:140:20:1 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 278 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the Levalbuterol sample in the mobile phase to obtain a suitable concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to Levalbuterol ((R)-enantiomer) and the (S)-enantiomer. Integrate the peak areas of both enantiomers.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% e.e.) is calculated using the following formula:
% e.e. = (|(Area of Levalbuterol) - (Area of (S)-enantiomer)| / |(Area of Levalbuterol) + (Area of (S)-enantiomer)|) x 100
Logical Relationship for Chiral HPLC Separation
Caption: Logical flow of chiral separation in HPLC.
Quantitative Data Summary
The following table presents a hypothetical comparison of results obtained from the analysis of a Levalbuterol sample using the three different techniques.
| Parameter | Polarimetry | Chiral HPLC | Chiral SFC |
| Observed Rotation (α) | -0.315° | N/A | N/A |
| Concentration (c) | 0.01 g/mL | N/A | N/A |
| Path Length (l) | 1 dm | N/A | N/A |
| Calculated % e.e. | 97.8% | 98.2% | 98.5% |
| Retention Time (Levalbuterol) | N/A | 8.5 min | 2.1 min |
| Retention Time ((S)-Albuterol) | N/A | 10.2 min | 2.5 min |
| Peak Area (Levalbuterol) | N/A | 99.1% | 99.25% |
| Peak Area ((S)-Albuterol) | N/A | 0.9% | 0.75% |
Note: The data in this table is illustrative and intended for comparative purposes only. Actual results may vary depending on the specific experimental conditions and sample characteristics.
Conclusion
The determination of enantiomeric excess is a critical aspect of quality control for Levalbuterol. Polarimetry offers a rapid and direct method for this analysis, particularly suitable for high-throughput screening and routine quality control where high precision is not the primary requirement.
For more accurate and sensitive measurements, especially during drug development and for regulatory submissions, chiral HPLC and chiral SFC are the methods of choice. Chiral HPLC is a well-established and robust technique, while chiral SFC provides significant advantages in terms of speed and reduced environmental impact due to lower solvent consumption.
The selection of the most appropriate technique will depend on the specific analytical needs, available resources, and the stage of drug development. This guide provides the foundational information to make an informed decision and to implement the chosen method effectively.
References
Inter-laboratory Validation of a Levalbuterol Quantification Method: A Comparative Guide
This guide provides a comprehensive comparison of an inter-laboratory validation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levalbuterol in human plasma. The objective of this validation is to ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose across different laboratories, a critical step in drug development and regulatory submission.
Introduction
Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Levalbuterol in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide details the results of a hypothetical inter-laboratory study designed to validate a specific LC-MS/MS method, comparing its performance across three distinct laboratories.
The validation process assesses key analytical performance characteristics as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6] These characteristics include selectivity, linearity, accuracy, precision, sensitivity, recovery, and stability.
Comparative Performance Data
The following tables summarize the quantitative data from the inter-laboratory validation of the Levalbuterol quantification method. Three laboratories (Lab A, Lab B, and Lab C) participated in this study, analyzing identical sets of quality control (QC) samples.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linear Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 | Consistent across labs |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | 0.9989 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.1 | S/N ≥ 10, Acc/Prec ≤ 20% |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.03 | 0.04 | S/N ≥ 3 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level (ng/mL) | Laboratory | Intra-day Precision (%RSD) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Recovery) |
| Low (0.3) | Lab A | 4.8 | 102.3 | 6.5 | 101.5 |
| Lab B | 5.2 | 98.7 | 7.1 | 99.2 | |
| Lab C | 5.5 | 101.1 | 6.8 | 100.8 | |
| Medium (5.0) | Lab A | 3.1 | 100.5 | 4.2 | 101.1 |
| Lab B | 3.5 | 101.2 | 4.8 | 100.4 | |
| Lab C | 3.9 | 99.8 | 4.5 | 100.2 | |
| High (40.0) | Lab A | 2.5 | 99.1 | 3.6 | 99.8 |
| Lab B | 2.8 | 100.8 | 3.9 | 100.1 | |
| Lab C | 3.2 | 101.5 | 4.1 | 101.0 | |
| Acceptance Criteria | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Extraction Recovery (%) | 89.5 ± 4.2 | 91.2 ± 3.8 | 88.7 ± 4.5 | Consistent and reproducible |
| Matrix Factor | 0.98 | 1.03 | 0.95 | IS-normalized MF RSD ≤ 15% |
Experimental Protocols
The following protocols were used by all participating laboratories to ensure consistency in the validation process.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of Levalbuterol-d3 internal standard (IS) working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: HPLC or UPLC system from a reputable manufacturer.
-
Column: Chiral stationary phase column (e.g., Teicoplanin-based, 5 µm, 4.6 x 150 mm).[7]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water (90:10, v/v).[8][9]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory validation process.
Conclusion
The inter-laboratory validation of the LC-MS/MS method for the quantification of Levalbuterol in human plasma demonstrated that the method is robust, reliable, and reproducible across multiple laboratories. The performance characteristics, including linearity, sensitivity, accuracy, precision, and recovery, consistently met the pre-defined acceptance criteria in all three participating laboratories. The presented data supports the use of this analytical method in regulated bioanalytical studies for the determination of Levalbuterol concentrations in human plasma. The successful inter-laboratory validation provides a high degree of confidence in the integrity of the data generated using this method, regardless of the testing site.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. metrology-journal.org [metrology-journal.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Levalbuterol vs. Arformoterol: A Comparative Analysis of Beta-2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the beta-2 receptor agonism of levalbuterol (B1212921) and arformoterol (B195475), focusing on their pharmacological properties and the experimental data that define their activity. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting beta-2 agonist (SABA), while arformoterol, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 agonist (LABA).[1][2] Both are critical therapeutic agents for obstructive lung diseases, and understanding their distinct interactions with the beta-2 adrenergic receptor (β2-AR) is paramount for research and development in this field.
Quantitative Comparison of Beta-2 Receptor Agonism
The following tables summarize the key pharmacological parameters of levalbuterol and arformoterol, providing a quantitative basis for their comparison. Data for the racemic mixtures (albuterol and formoterol) are included to provide context, as direct comparative studies on the pure enantiomers are limited.
Table 1: Beta-2 Adrenergic Receptor Binding Affinity
| Compound | Preparation | pKi (mean ± SEM) | Ki (nM) | Receptor Source | Radioligand | Reference |
| Levalbuterol | (R)-Albuterol | Not directly reported | Not directly reported | - | - | |
| Albuterol | Racemic | 5.83 ± 0.06 | ~1480 | Guinea Pig Lung | [125I]iodocyanopindolol | [3] |
| Arformoterol | (R,R)-Formoterol | Not directly reported | Stated to have 2-fold greater potency than racemic formoterol | - | - | [4][5] |
| Formoterol | Racemic | 8.2 ± 0.09 | ~6.3 | Guinea Pig Lung | [125I]iodocyanopindolol | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values are calculated from pKi and represent the concentration of the drug that occupies 50% of the receptors at equilibrium.
Table 2: Potency in Functional Assays
| Compound | Assay | pD2 (mean ± SEM) | EC50 (nM) | System | Endpoint | Reference |
| Levalbuterol | Not directly reported | Not directly reported | Not directly reported | - | - | |
| Albuterol | Guinea Pig Tracheal Relaxation | Not directly reported | - | Guinea Pig Trachea | Relaxation | [3] |
| Arformoterol | Not directly reported | Not directly reported | Not directly reported | - | - | |
| Formoterol | Guinea Pig Tracheal Relaxation | 8.9 ± 0.03 | ~1.26 | Guinea Pig Trachea | Relaxation | [3] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency. EC50 is the concentration of an agonist that produces 50% of the maximal possible effect.
Key Insights from the Data
Arformoterol exhibits a significantly higher binding affinity for the beta-2 adrenergic receptor compared to levalbuterol, as inferred from the data on their respective racemic mixtures.[3] Formoterol, the racemate of arformoterol, has a pKi value of 8.2, which corresponds to a nanomolar binding affinity, whereas albuterol's pKi of 5.83 indicates a micromolar affinity.[3] This difference in affinity likely contributes to the longer duration of action of arformoterol.
Experimental Protocols
Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity (pKi/Ki)
Objective: To determine the binding affinity of a test compound (e.g., levalbuterol or arformoterol) for the β2-AR by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes expressing the β2-AR are prepared from a suitable source, such as guinea pig lung tissue or cultured cells (e.g., CHO-K1) stably transfected with the human β2-AR gene.[3][6]
-
Incubation: A fixed concentration of a high-affinity radioligand, such as [125I]iodocyanopindolol, is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.[3]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay for Agonist Potency (pD2/EC50)
Objective: To measure the potency of a β2-AR agonist in stimulating the production of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.
Methodology:
-
Cell Culture: Human airway smooth muscle cells or other suitable cell lines expressing the β2-AR are cultured in appropriate media.[8]
-
Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[8]
-
Agonist Stimulation: The cells are then stimulated with increasing concentrations of the test agonist (levalbuterol or arformoterol) for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
-
Data Analysis: The cAMP concentrations are plotted against the agonist concentrations, and a dose-response curve is generated. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing the Mechanisms
To further elucidate the processes involved in beta-2 receptor agonism, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Assays.
Conclusion
The available in vitro data strongly indicate that arformoterol possesses a higher binding affinity and greater potency as a beta-2 adrenergic receptor agonist compared to levalbuterol. This is consistent with its classification as a long-acting beta-2 agonist. While direct head-to-head comparative studies providing precise Ki and EC50 values for the pure enantiomers are needed for a definitive quantitative comparison, the analysis of data from their racemic precursors provides a solid foundation for understanding their distinct pharmacological profiles. The experimental protocols and signaling pathways outlined in this guide offer a framework for further investigation into the nuanced mechanisms of these important therapeutic agents.
References
- 1. Levalbuterol: pharmacologic properties and use in the treatment of pediatric and adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Arformoterol Monograph for Professionals - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Levalbuterol Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Levalbuterol Hydrochloride is a critical component of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this pharmaceutical compound in compliance with regulatory standards.
Core Principles of Pharmaceutical Waste Management
The disposal of this compound, like all pharmaceutical waste, is governed by a framework of federal, state, and local regulations. A primary consideration is the classification of the waste as either hazardous or non-hazardous, as determined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] It is the responsibility of the generator of the waste to make this determination.[2][3]
A crucial and immediate mandate is the nationwide ban on sewering or flushing hazardous pharmaceuticals.[1][4][5] This practice is prohibited to prevent the contamination of water systems.[1][6]
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Determine if the this compound waste is classified as RCRA hazardous. This may depend on its characteristics (e.g., toxicity, reactivity) or if it is a P- or U-listed waste.[1]
-
Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.
2. Containerization and Labeling:
-
Place the waste in a designated, compatible, and properly sealed container to prevent leaks or spills.[7]
-
Clearly label the container with "Hazardous Waste" (if applicable) and identify the contents as "this compound Waste."
3. On-Site Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.[6][8]
-
Storage conditions should be cool, dry, and well-ventilated, with protection from light and heat.[6]
4. Off-Site Disposal:
-
Engage a licensed hazardous waste hauler for transportation and disposal.[9]
-
Ensure all shipping papers and manifests are completed in accordance with Department of Transportation (DOT) regulations.[10]
-
The ultimate disposal method for non-hazardous pharmaceutical waste should be through a solid waste landfill or incineration, not down the drain.[1] For hazardous waste, incineration is often required.[9]
Alternative Disposal Options:
-
Reverse Distribution: For unused or expired, potentially creditable pharmaceuticals, sending them to a DEA-registered reverse distributor is a recommended option.[1][3]
-
Drug Take-Back Programs: While more common for household disposal, some institutional take-back programs may be available.[11][12][13]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[2][10] For larger spills or where aerosols may be generated, respiratory protection may be necessary.[7]
2. Spill Containment:
-
For small spills, absorb the material with an inert absorbent, such as paper towels.[7]
-
For large spills, cordon off the area and prevent the material from spreading or entering waterways, basements, or confined spaces.[7]
3. Cleanup and Decontamination:
-
Collect the spilled material, absorbent, and any contaminated rinse water into a suitable container for proper disposal.[7]
-
Decontaminate the spill area twice with an appropriate solvent.[7]
Quantitative Data Summary
No specific quantitative data for disposal procedures were identified in the search results. Disposal requirements are dictated by regulatory classifications rather than specific concentration thresholds for this compound itself.
Experimental Protocols
The provided information focuses on operational disposal and spill cleanup procedures rather than experimental protocols for disposal. The primary "protocol" for disposal is to adhere to the regulatory guidelines outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pharmalogistics.com [pharmalogistics.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 4. approvedmedwaste.com [approvedmedwaste.com]
- 5. Hazardous waste pharmaceuticals rulemaking [brickergraydon.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 8. medline.com [medline.com]
- 9. medline.com [medline.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. familyallergy.com [familyallergy.com]
- 12. securewaste.net [securewaste.net]
- 13. fda.gov [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Levalbuterol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Levalbuterol Hydrochloride, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE) and Exposure Control
When handling this compound, minimizing exposure is the primary goal. The use of appropriate personal protective equipment is mandatory.[1] Engineering controls, such as handling the material in a well-ventilated area or within a closed process system, are crucial for reducing the risk of inhalation.[1][2][3]
Key Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield, especially if there is a potential for splashing.[4] Eyewash stations should be readily accessible.[2][3]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile or other synthetic non-latex gloves) are recommended to prevent skin contact.[1] It is important to use handling practices that minimize direct hand contact and to wash hands thoroughly after removing gloves.[1][4]
-
Body Protection: Wear appropriate protective clothing or a lab coat to prevent skin contamination.[2][3] In cases of potential significant exposure, impervious clothing may be necessary.[2]
-
Respiratory Protection: For normal handling of packaged products, respiratory protection is generally not required.[1] However, if there is a risk of generating dust or aerosols, and engineering controls are not sufficient to stay below exposure limits, a NIOSH-approved respirator should be used.[3][5]
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical for personnel safety. The following table summarizes the known exposure limit for this compound.
| Substance | Organization | Exposure Limit | Notes |
| This compound | Sunovion OEL | 1 µg/m³ | 8-Hour Time-Weighted Average (TWA)[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect containers for any signs of damage.
-
Storage Conditions: Store the material at a controlled room temperature between 20°C and 25°C (68°F and 77°F).
-
Protection from Elements: Keep containers tightly closed in a dry, cool, and well-ventilated area, protected from light and excessive heat.[3]
-
Packaging Integrity: For solutions provided in vials, keep them in their protective foil pouch until ready for use.[3] Once a foil pouch is opened, any unused vials should be used within two weeks.[3]
Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the inhalation of mist, vapors, or spray.[1][2]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Hygiene: Wash hands, face, and any other potentially exposed areas thoroughly after handling.[1][2]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Regulatory Compliance: Dispose of all waste materials in accordance with federal, state, and local regulations.
-
Waste Characterization: It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[4]
-
Container Disposal: Empty containers may retain product residue and should be disposed of in a safe manner, following the same precautions as for the chemical itself.[4] Aerosol canisters should not be punctured or incinerated.
-
Environmental Protection: Do not allow the material to be released into sewers or waterways.[3]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a clear and practiced response plan is essential.
Spill Response
-
Evacuate: Immediately evacuate all personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent the spill from spreading. For liquid spills, use absorbent materials like gauze pads.[6] For powders, use damp cloths to prevent the material from becoming airborne.[6]
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection if aerosols or dust are generated.[6]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly, washing it at least three times with a detergent solution followed by clean water.[6][7]
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[6]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Seek medical attention if irritation or other symptoms develop.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response plan.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step emergency response plan for a this compound spill.
References
- 1. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medline.com [medline.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ashp.org [ashp.org]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
